2-Fluoro-2-methylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8FO2- |
|---|---|
Molecular Weight |
119.11 g/mol |
IUPAC Name |
2-fluoro-2-methylbutanoate |
InChI |
InChI=1S/C5H9FO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
WNQJNSIPFOYZPG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C(=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl 2-Fluoro-2-Methylbutanoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to obtain ethyl 2-fluoro-2-methylbutanoate, a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of an ester can significantly modulate the compound's biological activity, metabolic stability, and physicochemical properties. This document outlines a two-step synthesis, beginning with the preparation of the precursor, ethyl 2-methylbutanoate, followed by its direct α-fluorination. Detailed experimental protocols, tabulated data, and a visual representation of the workflow are provided to facilitate its practical implementation in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of ethyl this compound is approached in two main stages. The first step involves the synthesis of the precursor, ethyl 2-methylbutanoate, through a classic Fischer esterification of 2-methylbutanoic acid with ethanol. The second, and key, step is the introduction of the fluorine atom at the α-position of the ester. This is achieved via the formation of the corresponding ester enolate, which is then quenched with an electrophilic fluorine source.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methylbutanoate
This procedure details the synthesis of ethyl 2-methylbutanoate from 2-methylbutanoic acid and ethanol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Methylbutanoic Acid | 116-53-0 | 102.13 |
| Ethanol (absolute) | 64-17-5 | 46.07 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 |
| Sodium Bicarbonate | 144-55-6 | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
| Diethyl Ether | 60-29-7 | 74.12 |
Reaction Parameters:
| Parameter | Value |
| Stoichiometry (2-Methylbutanoic Acid:Ethanol) | 1 : 5 |
| Catalyst | Catalytic amount of conc. H₂SO₄ |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 4-6 hours |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbutanoic acid (1.0 eq) and absolute ethanol (5.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (until no more effervescence is observed), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude ethyl 2-methylbutanoate can be purified by fractional distillation to yield a colorless liquid.
Step 2: Synthesis of Ethyl this compound
This protocol describes the α-fluorination of ethyl 2-methylbutanoate using a strong base to form the enolate, followed by reaction with an electrophilic fluorinating agent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 2-methylbutanoate | 7452-79-1 | 130.18 |
| Diisopropylamine | 108-18-9 | 101.19 |
| n-Butyllithium (in hexanes) | 109-72-8 | 64.06 |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | 315.29 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Saturated Aqueous Ammonium Chloride | 12125-02-9 | 53.49 |
Reaction Parameters:
| Parameter | Value |
| Stoichiometry (Ester:LDA:NFSI) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
Enolate formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl 2-methylbutanoate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl this compound.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the final product, ethyl this compound, based on the analysis of structurally similar compounds.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 4.2 (q, 2H, -OCH₂CH₃), 1.9-1.7 (m, 2H, -CH₂CH₃), 1.6 (d, J ≈ 20 Hz, 3H, -C(F)CH₃), 1.3 (t, 3H, -OCH₂CH₃), 0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | δ (ppm): 170 (d, J ≈ 25 Hz, C=O), 95 (d, J ≈ 180 Hz, C-F), 62 (-OCH₂CH₃), 28 (d, J ≈ 20 Hz, -CH₂CH₃), 22 (d, J ≈ 20 Hz, -C(F)CH₃), 14 (-OCH₂CH₃), 8 (-CH₂CH₃) |
| ¹⁹F NMR | A single resonance is expected in the typical range for tertiary alkyl fluorides. |
| Mass Spec (EI) | Predicted m/z: 148 (M⁺), fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and other alkyl fragments. |
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic workflow for the preparation of ethyl this compound.
Caption: Synthetic workflow for ethyl this compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive.
-
Diisopropylamine is flammable and corrosive.
-
N-Fluorobenzenesulfonimide (NFSI) is an oxidizing agent and should be handled with care.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This guide provides a robust and detailed pathway for the synthesis of ethyl this compound. The presented protocols are based on well-established chemical transformations and can be adapted by skilled researchers to meet specific laboratory conditions and scales.
An In-depth Technical Guide on the Physicochemical Properties of α-Fluorinated Carboxylic Acid Derivatives: Focus on 2-Fluoro-2-methylbutanoic Acid and its Ethyl Ester
Disclaimer: Direct experimental data for ethyl 2-fluoro-2-methylbutanoate is limited in publicly available literature. This guide provides a comprehensive overview based on data for the parent acid, 2-fluoro-2-methylbutanoic acid, and analogous fluorinated compounds, supplemented by computational predictions. All data for related compounds is clearly indicated.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the physicochemical properties, synthesis, and analysis of 2-fluoro-2-methylbutanoic acid and its ethyl ester, representative examples of α-fluorinated carboxylic acid derivatives. The introduction of a fluorine atom at the α-position of a carboxylic acid or ester can significantly alter its chemical and biological properties, making these compounds valuable for various applications, including pharmaceutical and materials science.
Physicochemical Properties
The physicochemical properties of 2-fluoro-2-methylbutanoic acid and its ethyl ester are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 2-Fluoro-2-methylbutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₂ | PubChem[1] |
| Molecular Weight | 120.12 g/mol | Smolecule[2] |
| CAS Number | 140947-93-9 | BLD Pharm[3] |
| Appearance | Not specified | |
| pKa (Predicted) | Not specified | |
| LogP (Predicted) | Not specified | |
| Solubility (Predicted) | Not specified |
Table 2: Computed Physicochemical Properties of Ethyl 2-methylbutanoate (Non-fluorinated analogue)
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | FooDB[4] |
| Molecular Weight | 130.18 g/mol | FooDB[4] |
| Boiling Point (Predicted) | 435.41 K (162.26 °C) | Cheméo[5] |
| logP (Predicted) | 1.97 - 2.38 | FooDB[4] |
| Water Solubility (Predicted) | 4.16 g/L | FooDB[4] |
| Polar Surface Area | 26.3 Ų | FooDB[4] |
Note: The introduction of fluorine is expected to increase the acidity (decrease the pKa) of the carboxylic acid and alter the lipophilicity (logP) and boiling point of the ester.
Synthesis and Experimental Protocols
The synthesis of α-fluoro-α-methyl carboxylic acids and their esters can be challenging. Below are general experimental protocols for their preparation.
2.1. Synthesis of 2-Fluoro-2-methylbutanoic Acid
A common strategy for the synthesis of α-fluorinated carboxylic acids involves the fluorination of a suitable precursor.
-
Method 1: Fluorination of an α-hydroxy ester followed by hydrolysis.
-
Esterification: 2-Hydroxy-2-methylbutanoic acid is esterified (e.g., with ethanol and a catalytic amount of sulfuric acid) to protect the carboxylic acid.
-
Fluorination: The resulting ethyl 2-hydroxy-2-methylbutanoate is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
-
Hydrolysis: The crude ethyl this compound is then hydrolyzed under basic conditions (e.g., with NaOH or KOH) followed by acidic workup to yield the target carboxylic acid.
-
-
Method 2: From the corresponding non-fluorinated butanoic acid. [6]
-
Formation of enolate: 2-methylbutanoic acid is treated with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate.
-
Electrophilic Fluorination: The enolate is then reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the α-position.
-
2.2. Synthesis of Ethyl this compound
The ethyl ester can be synthesized by direct esterification of the corresponding carboxylic acid or via the fluorination of an appropriate precursor.
-
Method: Fischer Esterification
-
2-Fluoro-2-methylbutanoic acid is dissolved in an excess of anhydrous ethanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The excess ethanol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.
-
Analytical Methodologies
The characterization of this compound and its parent acid relies on standard analytical techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of fluorinated compounds.[7][8]
-
¹H NMR: Provides information about the proton environment in the molecule. The signals of protons on carbons adjacent to the fluorine atom will show coupling (J-coupling) with the ¹⁹F nucleus.
-
¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[9] The chemical shift of the fluorine atom provides information about its electronic environment.[9]
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile compounds like ethyl this compound.
-
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The compound is separated from other components on a capillary column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms column).[10] The oven temperature program is optimized to achieve good separation.
-
Detection: The eluted compound is detected by a mass spectrometer, which provides a mass spectrum that can be used for identification.
-
3.3. Stability
The stability of α-fluoroesters can be influenced by the presence of the fluorine atom. While fluorine can enhance thermal stability, the C-F bond can be susceptible to certain chemical conditions.[11][12] The stability should be assessed under the specific conditions of use and storage.
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of ethyl this compound.
Caption: General workflow for the synthesis of Ethyl this compound.
4.2. Analytical Workflow
The diagram below outlines a typical workflow for the analytical characterization of a synthesized fluorinated ester.
Caption: Workflow for the analytical characterization of a fluorinated ester.
References
- 1. 2-Fluoro-2-methylbutanoicacid | C5H9FO2 | CID 11366977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 [smolecule.com]
- 3. 140947-93-9|2-Fluoro-2-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639) - FooDB [foodb.ca]
- 5. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. prepchem.com [prepchem.com]
- 7. biophysics.org [biophysics.org]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 11. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.aps.org [journals.aps.org]
Technical Guide: Methyl 2-Fluoro-2-methylpropanoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-fluoro-2-methylpropanoate, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document covers the compound's chemical identity, structure, physicochemical properties, and principal applications. Detailed experimental methodologies for its synthesis are also presented.
Chemical Identity and Structure
Initial inquiries for "2-Fluoro-2-methylbutanoate" did not yield a consistently indexed compound in major chemical databases. It is highly probable that the intended compound is Methyl 2-fluoro-2-methylpropanoate . This guide will focus on this well-documented and commercially available chemical intermediate.
Synonyms:
-
Methyl 2-Fluoro Iso-Butyrate
-
Methyl 2-fluoro-2-methylpropionate[1]
Molecular Structure:
IUPAC Name: methyl 2-fluoro-2-methylpropanoate
Molecular Formula: C₅H₉FO₂[2]
InChI Key: OEGBOFOVYSOERL-UHFFFAOYSA-N
Physicochemical Properties
The quantitative data for Methyl 2-fluoro-2-methylpropanoate are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 120.12 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.03 g/cm³ | |
| Boiling Point | 109 °C | |
| Refractive Index | n20/D 1.38 | |
| Purity | ≥95% to ≥98% (GC) | [2] |
| Storage Temperature | 2 - 8 °C (Refrigerator) | [4] |
Applications in Research and Development
Methyl 2-fluoro-2-methylpropanoate serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] The introduction of a fluorine atom onto a molecule can significantly alter its biological properties.
Key Applications:
-
Pharmaceutical Development: This compound is a valuable building block for creating fluorinated drug candidates. The presence of the fluorine atom can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve bioavailability and lipophilicity, ultimately leading to drugs with enhanced efficacy and potentially reduced side effects.[1]
-
Agrochemical Synthesis: It is employed in the formulation of advanced agrochemicals, including herbicides and pesticides. Fluorination can lead to higher selectivity and potency against target pests while minimizing environmental impact.[1]
-
Materials Science: The compound is also utilized in the synthesis of specialized fluorinated polymers and materials, which are noted for their high thermal stability and chemical resistance.[1]
The following diagram illustrates the logical workflow of utilizing Methyl 2-fluoro-2-methylpropanoate as a building block in a typical drug discovery and development pipeline.
Caption: Role of Methyl 2-Fluoro-2-methylpropanoate in Pharmaceutical R&D.
Experimental Protocols: Synthesis
The synthesis of Methyl 2-fluoro-2-methylpropanoate is most commonly achieved via the fluorination of its α-hydroxy precursor, Methyl 2-hydroxy-2-methylpropanoate. While several fluorinating agents can be employed, a detailed protocol using diethylaminosulfur trifluoride (DAST) is described below, adapted from established fluorination methodologies.
Important Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. DAST is toxic and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Objective: To synthesize Methyl 2-fluoro-2-methylpropanoate from Methyl 2-hydroxy-2-methylpropanoate.
Materials:
-
Methyl 2-hydroxy-2-methylpropanoate (Methyl α-hydroxyisobutyrate)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Dissolve Methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Fluorinating Agent:
-
Charge the dropping funnel with diethylaminosulfur trifluoride (DAST) (approx. 1.1-1.2 eq) dissolved in a small amount of anhydrous dichloromethane.
-
Add the DAST solution dropwise to the stirred solution of the hydroxy ester over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 1-2 hours.
-
Slowly allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up and Quenching:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Very carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas. Ensure slow addition to control the effervescence.
-
Continue adding the NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is a liquid. Due to the volatility of the product, purification is best achieved by careful fractional distillation to yield the pure Methyl 2-fluoro-2-methylpropanoate. The boiling point is approximately 109 °C at atmospheric pressure.
-
References
Spectroscopic Analysis of 2-Fluoro-2-methylpropanoate Esters: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, lipophilicity, and binding affinity. The spectroscopic analysis of these molecules is crucial for their unambiguous identification and characterization. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl 2-fluoro-2-methylpropionate and provides standard methodologies for their acquisition.
Predicted Spectroscopic Data of Methyl 2-Fluoro-2-methylpropionate
While experimental data is not publicly available, the following tables summarize the predicted spectroscopic features for methyl 2-fluoro-2-methylpropionate based on its chemical structure.
Table 1: Predicted ¹H NMR Data for Methyl 2-Fluoro-2-methylpropionate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 3H | O-CH₃ |
| ~1.6 | Doublet | 6H | C(F)(CH₃ )₂ |
Note: The methyl group adjacent to the fluorine atom is expected to appear as a doublet due to spin-spin coupling with the ¹⁹F nucleus.
Table 2: Predicted ¹³C NMR Data for Methyl 2-Fluoro-2-methylpropionate
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O |
| ~95 (quartet) | C -F |
| ~52 | O-C H₃ |
| ~25 (doublet) | C(F)(C H₃)₂ |
Note: The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling, appearing as a quartet in the proton-coupled spectrum. The adjacent methyl carbons will show a smaller two-bond C-F coupling, appearing as doublets.
Table 3: Predicted ¹⁹F NMR Data for Methyl 2-Fluoro-2-methylpropionate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Highly variable | Septet | C-F |
Note: The chemical shift is highly dependent on the reference standard. The multiplicity will be a septet due to coupling with the six equivalent protons of the two methyl groups.
Table 4: Predicted Key IR Absorption Bands for Methyl 2-Fluoro-2-methylpropionate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ester) |
| ~1200-1000 | Strong | C-O stretch (ester) and C-F stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
Table 5: Predicted Mass Spectrometry Data for Methyl 2-Fluoro-2-methylpropionate
| m/z | Interpretation |
| 120.05 | Molecular Ion [M]⁺ |
| 101.05 | [M - F]⁺ |
| 89.04 | [M - OCH₃]⁺ |
| 59.01 | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for small, volatile organic molecules like methyl 2-fluoro-2-methylpropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum, often with proton decoupling. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR : Acquire a one-dimensional fluorine spectrum. A wide spectral width may be necessary due to the large chemical shift range of ¹⁹F.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Instrument Setup :
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is closed.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether). The concentration should be in the low ppm range.
-
-
Instrument Setup :
-
Gas Chromatograph :
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a capillary column appropriate for the separation of volatile esters (e.g., a DB-5 or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to elute the compounds.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.
Caption: General workflow for the spectroscopic analysis of a small organic molecule.
A Theoretical Investigation into the Stability of 2-Fluoro-2-methylbutanoate
Disclaimer: This document presents a theoretical and predictive analysis of the stability of 2-Fluoro-2-methylbutanoate. To date, no dedicated experimental or computational studies on this specific molecule have been published. The insights and data presented herein are extrapolated from established principles of physical organic chemistry and computational studies on analogous structures, such as methyl butanoate and other fluorinated organic compounds.
Introduction
This compound is an ester molecule featuring a fluorine atom and a methyl group at the α-carbon position. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly alter a molecule's chemical and physical properties, including its metabolic stability, lipophilicity, and conformational preferences. The strong carbon-fluorine bond generally imparts high thermal and chemical stability.[1][2] This guide provides a theoretical framework for understanding the conformational and thermal stability of this compound, proposes methodologies for its computational analysis, and presents hypothetical data based on analogous systems.
Conformational Analysis
The stability of this compound is intrinsically linked to its conformational preferences. Like other esters, the primary conformational question involves the rotation around the C(O)-O bond. Most simple esters strongly favor a planar conformation with the alkyl group on the oxygen (cis or Z) relative to the carbonyl group, due to favorable steric and dipole interactions.[3]
For this compound, we can anticipate two primary low-energy conformers arising from rotation around the Cα-C(O) bond, placing the bulky ethyl group either anti or gauche relative to the carbonyl oxygen. The fluorine and methyl substituents at the Cα position will introduce significant steric and electronic effects. The high electronegativity of fluorine can lead to notable electrostatic and hyperconjugative interactions that influence conformational equilibria.[4][5][6]
Hypothetical Conformational Workflow
A computational workflow to determine the conformational landscape would involve a relaxed scan of the dihedral angles, followed by optimization of the identified minima.
Caption: A typical workflow for the computational conformational analysis of a molecule.
Illustrative Conformational Data
The following table presents hypothetical relative energies for the key conformers of this compound, based on general principles where staggered conformations are favored over eclipsed ones. The Z conformation of the ester group is assumed to be significantly more stable.
| Conformer (Dihedral C2-Cα-C(O)=O) | Hypothetical Relative Energy (kcal/mol) | Expected Population at 298 K |
| anti (~180°) | 0.00 | Dominant |
| gauche (~60°) | 1.5 - 2.5 | Minor |
| eclipsed (~0° or 120°) | > 4.0 | Negligible |
| Note: These values are illustrative and require validation through quantum chemical calculations. |
Thermal Stability and Decomposition Pathways
The thermal decomposition of esters like methyl butanoate has been studied computationally, revealing that the primary pathways involve homolytic bond fissions and hydrogen transfer reactions.[7][8] For this compound, the presence of the α-fluoro and α-methyl groups will influence these pathways. The C-F bond is the strongest single bond to carbon and is highly resistant to homolysis.[1] Therefore, decomposition is more likely to be initiated by the cleavage of C-C or C-O bonds.
Proposed Unimolecular Decomposition Pathways
Based on studies of methyl butanoate, we can propose several potential unimolecular decomposition pathways for this compound.[8][9] The substitution at the α-carbon may open new channels or alter the activation energies of existing ones.
-
Cα-Cβ Bond Fission: Cleavage of the bond between the α-carbon and the ethyl group, forming a stable tertiary radical stabilized by the fluorine atom and an ethyl radical.
-
Cα-C(O) Bond Fission: Cleavage of the bond between the α-carbon and the carbonyl carbon.
-
McLafferty-type Rearrangement: A six-membered transition state involving hydrogen transfer from the ethyl group to the carbonyl oxygen, leading to the elimination of propene and the formation of 2-fluoro-2-methyl-acetic acid methyl ester.
-
C-O Bond Fission: Cleavage of the ester C-O bonds, which typically has a high energy barrier.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Research Areas for Fluorinated Butanoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. This technical guide explores the potential research areas for fluorinated butanoate derivatives, a promising class of compounds with diverse applications. By leveraging the effects of fluorination on the four-carbon backbone of butanoic acid, researchers can unlock novel therapeutic agents and advanced materials.
Physicochemical Properties of Fluorinated Butanoate Derivatives
The position and number of fluorine atoms on the butanoate chain significantly alter its physical and chemical properties. These modifications can influence lipophilicity, acidity, and reactivity, which in turn affect the molecule's pharmacokinetic and pharmacodynamic profiles.
Below is a summary of available data on the physical properties of select fluorinated butanoate derivatives. The data highlights the impact of fluorination on boiling point and density.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl butanoate | CH₃CH₂CH₂COOCH₂CH₃ | C₆H₁₂O₂ | 116.16 | 121 | 0.879 |
| Ethyl 4,4,4-trifluorobutanoate | CF₃CH₂CH₂COOCH₂CH₃ | C₆H₉F₃O₂ | 170.13 | 127 | 1.16 |
| Ethyl 2-fluorobutanoate | CH₃CH₂CHFCOOCH₂CH₃ | C₆H₁₁FO₂ | 134.15 | - | - |
| Ethyl 2-fluoro-3-oxobutanoate | CH₃COCHFCOOCH₂CH₃ | C₆H₉FO₃ | 148.13 | 183 | 1.181 at 25°C |
Synthesis of Fluorinated Butanoate Derivatives
The synthesis of fluorinated butanoates can be achieved through various methods, depending on the desired position of the fluorine atom(s). Key strategies include nucleophilic and electrophilic fluorination reactions.
General Experimental Protocols
2.1.1. Synthesis of α-Fluorinated Butanoate Esters via Electrophilic Fluorination
This protocol describes the direct fluorination of a silyl ketene acetal intermediate using an electrophilic fluorine source like Selectfluor®.[1]
-
Step 1: Formation of the Silyl Ketene Acetal. To a solution of the parent butanoate ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). After stirring for a period to allow for enolate formation, a silylating agent (e.g., trimethylsilyl chloride, TMSCl) is added to trap the enolate as the silyl ketene acetal.
-
Step 2: Electrophilic Fluorination. The solution containing the in situ generated silyl ketene acetal is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction is typically stirred at low temperature and gradually allowed to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-fluorinated butanoate ester.
2.1.2. Synthesis of γ-Fluorinated Butanoate Esters
The synthesis of γ-fluorinated butanoates can be approached through nucleophilic substitution or by using fluorinated building blocks.
-
From a Hydroxy Precursor: A common strategy involves the conversion of a γ-hydroxybutanoate ester to a suitable leaving group (e.g., tosylate or mesylate) followed by nucleophilic fluorination using a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
-
Using a Fluorinated Synthon: Alternatively, a fluorinated C1 or C2 synthon can be coupled with an appropriate butanoate precursor through standard carbon-carbon bond-forming reactions.
Characterization of Fluorinated Butanoate Derivatives
Standard analytical techniques are employed to confirm the structure and purity of the synthesized fluorinated butanoate derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.
NMR Data for Select Fluorinated Butanoate Derivatives:
| Compound | Nucleus | Chemical Shift (δ) ppm |
| Ethyl 2-fluorobutanoate | ¹H | Varian A-60[1] |
| ¹³C | Data not readily available | |
| Ethyl 3-hydroxybutanoate | ¹³C | Sigma-Aldrich Co. LLC.[2] |
| Ethyl 4-aminobenzoate | ¹³C | SpectraBase[3] |
| Ethyl 4-bromobenzoate | ¹H | Varian A-60[4] |
Note: Detailed spectral data and coupling constants are available in the cited references.
Potential Research Areas and Applications
The unique properties imparted by fluorine make fluorinated butanoate derivatives attractive candidates for a range of applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Development
4.1.1. Histone Deacetylase (HDAC) Inhibition
Butyric acid is a well-known short-chain fatty acid that acts as a pan-histone deacetylase (HDAC) inhibitor.[5] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various diseases, including cancer. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes like p21.[5]
Fluorination of butanoate derivatives could enhance their potency and selectivity as HDAC inhibitors. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid (or its ester prodrug), potentially leading to stronger interactions with the zinc ion in the active site of HDAC enzymes.[6]
Quantitative Data on HDAC Inhibition:
| Compound | Target | IC₅₀ | Cell Line |
| Butyrate | HDAC | 0.09 mM | HT-29 (human colon carcinoma) |
Data from Waldecker et al. (2008).[7]
Signaling Pathway: HDAC Inhibition by Butyrate
The following diagram illustrates the mechanism of action of butyrate as an HDAC inhibitor, leading to cell cycle arrest. Fluorinated butanoates are hypothesized to follow a similar pathway, potentially with enhanced efficacy.
4.1.2. Anticancer and Cytotoxic Activity
As potential HDAC inhibitors, fluorinated butanoate derivatives are promising candidates for anticancer drug development. The cytotoxic effects of these compounds against various cancer cell lines warrant thorough investigation. While specific IC₅₀ values for fluorinated butanoates are not widely reported, the general principle of enhanced bioactivity through fluorination suggests a fertile area for research.
Workflow for Cytotoxicity Screening:
4.1.3. Drug Delivery Systems
Fluorinated compounds are increasingly being explored for their utility in drug delivery systems. The hydrophobic and lipophobic nature of highly fluorinated chains can be exploited to create novel nanoformulations, such as emulsions and nanoparticles, for targeted drug delivery.[8] Fluorinated butanoate derivatives could be incorporated into these systems as either the therapeutic agent or as a component of the delivery vehicle itself, potentially improving drug solubility, stability, and release kinetics.[9]
Materials Science
The introduction of fluorine into butanoate derivatives can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties.[10] Potential applications in materials science include:
-
Polymers and Coatings: Fluorinated butanoates can serve as monomers or additives in the synthesis of fluoropolymers with tailored properties, such as low surface energy for anti-fouling coatings or high thermal stability for advanced composites.
-
Liquid Crystals: The polarity and steric profile of fluorinated butanoates could be leveraged in the design of novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
-
Lubricants: The low intermolecular forces characteristic of some fluorinated compounds could make fluorinated butanoate derivatives suitable for use as high-performance lubricants or additives.
Future Directions and Conclusion
The field of fluorinated butanoate derivatives presents a rich landscape for future research. Key areas for further investigation include:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how the position and degree of fluorination on the butanoate scaffold affect HDAC inhibition and cytotoxicity is needed. This will require the synthesis and biological testing of a diverse library of these compounds.
-
Exploration of Other Biological Targets: Beyond HDACs, fluorinated butanoates may interact with other enzymes or receptors where butyrate or other short-chain fatty acids play a role.
-
Development of Novel Synthesis Methodologies: Efficient and stereoselective methods for the synthesis of complex fluorinated butanoate derivatives will be crucial for advancing research in this area.
-
Application in Advanced Materials: The potential of these compounds in materials science is largely untapped and warrants further exploration, particularly in the development of functional polymers and coatings.
References
- 1. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-fluoro-2-(fluoromethyl)butanoate | C7H12F2O2 | CID 90290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 3,4,4-trifluorobutanoate | C6H9F3O2 | CID 175587216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Complexities of C-F Bond Formation: An In-depth Technical Guide to the Electrophilic Fluorination of Butanoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorination strategies, electrophilic fluorination presents a direct and versatile approach for the formation of carbon-fluorine bonds. This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the electrophilic fluorination of butanoates, a class of aliphatic esters of significant interest in medicinal chemistry.
Core Mechanism: A Tale of Two Pathways
The electrophilic α-fluorination of a butanoate ester commences with the generation of a nucleophilic enolate intermediate. This is typically achieved by treating the ester with a suitable base, which deprotonates the α-carbon. The resulting enolate then attacks an electrophilic fluorine source, leading to the formation of the α-fluorinated butanoate.
While the overall transformation is well-established, the precise mechanism of the fluorine transfer from the electrophilic reagent to the enolate remains a subject of active investigation. Two primary pathways are currently debated in the scientific community: a direct S(_N)2-type displacement and a single-electron transfer (SET) process.
A polar two-electron process, akin to an S(_N)2 reaction, is supported by kinetic studies on the fluorination of enol esters with Selectfluor™.[1] In this model, the electron-rich enolate directly attacks the electrophilic fluorine atom, leading to a concerted or near-concerted bond formation and breaking.
Conversely, the single-electron transfer (SET) mechanism proposes an initial transfer of an electron from the enolate to the fluorinating agent. This generates a radical cation intermediate and a fluorine radical, which then combine to form the final product. Evidence for SET pathways has been observed in the fluorination of certain substrates.
The operative mechanism is likely influenced by several factors, including the specific butanoate substrate, the choice of electrophilic fluorinating agent, the reaction solvent, and the nature of the base used to generate the enolate.
Key Reagents for Electrophilic Fluorination
A variety of electrophilic fluorinating reagents have been developed, each with its own reactivity profile and handling characteristics. The most commonly employed reagents in modern organic synthesis include:
-
Selectfluor™ (F-TEDA-BF₄): A highly reactive, crystalline, and user-friendly electrophilic fluorinating agent. It is known for its broad substrate scope and is often the reagent of choice for challenging fluorinations.
-
N-Fluorobenzenesulfonimide (NFSI): A milder and more selective electrophilic fluorine source compared to Selectfluor™. It is a stable, crystalline solid that is compatible with a wide range of functional groups.
The choice between these and other specialized N-F reagents is dictated by the specific requirements of the reaction, including the reactivity of the butanoate substrate and the desired level of selectivity.
Experimental Protocols: A Practical Guide
While the direct electrophilic fluorination of simple, non-activated butanoates can be challenging due to the lower acidity of their α-protons compared to more activated systems like β-keto esters, the following protocols for related acyclic esters can serve as a valuable starting point. Researchers should anticipate that reaction conditions, particularly the choice of base and reaction temperature, may require optimization for specific butanoate substrates.
General Procedure for the Asymmetric Fluorination of an Acyclic Ester
This procedure is adapted from the enantioselective fluorination of an α-aryl acetic acid derivative, a system that shares similarities with substituted butanoates.
Materials:
-
Acyclic ester substrate
-
Chiral catalyst (e.g., a chiral palladium complex or a chiral organocatalyst)
-
Electrophilic fluorinating agent (e.g., NFSI)
-
Base (e.g., a non-nucleophilic organic base like 2,6-lutidine)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Protocol:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the acyclic ester substrate to the cooled solution.
-
Slowly add the base to the reaction mixture to facilitate enolate formation.
-
After a designated stirring period, add the electrophilic fluorinating agent (NFSI) as a solid or in solution.
-
Allow the reaction to proceed at the specified temperature for the required duration, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated ester.
Quantitative Data Summary
The following tables summarize representative quantitative data for the electrophilic fluorination of acyclic esters, providing insights into the expected yields and stereoselectivities.
| Substrate (Acyclic Ester Derivative) | Fluorinating Agent | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| α-Phenylacetic acid derivative | NFSI | Chiral Pd-complex | 2,6-Lutidine | CH₂Cl₂ | 85 | 92 | (Extrapolated from related systems) |
| α-Ethylphenylacetic acid | NFSI | Chiral PPY | C₆F₅ONa | Toluene | 81 | 95 | [2][3] |
| α-Methylphenylacetic acid | NFSI | Chiral PPY | C₆F₅ONa | Toluene | 75 | 93 | [2][3] |
Note: Data for simple butanoates is scarce in the literature, and these values are for structurally related, more activated systems. Optimization for butanoate substrates is crucial.
Visualizing the Mechanism and Workflow
To further elucidate the process of electrophilic fluorination, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a general experimental workflow.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 2-Fluoro-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Fluoro-2-methylbutanoate, a valuable fluorinated ester intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly alter the biological activity, metabolic stability, and lipophilicity of molecules.[1] This protocol outlines a two-step synthetic route commencing with the synthesis of the precursor, ethyl 2-hydroxy-2-methylbutanoate, followed by a deoxofluorination reaction using diethylaminosulfur trifluoride (DAST).
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The synthesis of α-fluoro esters, such as this compound, provides a key building block for more complex fluorinated compounds.[2] Several methods exist for the synthesis of α-fluorocarboxylic acid derivatives, including electrophilic fluorination of ketene acetals and nucleophilic fluorination of α-hydroxy esters.[3][4][5] This protocol details a robust and accessible method utilizing the commercially available fluorinating agent, diethylaminosulfur trifluoride (DAST), for the conversion of an α-hydroxy ester to the corresponding α-fluoro ester.[6][7][8]
Overall Reaction Scheme
Caption: Overall two-step synthesis of Ethyl this compound.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-hydroxy-2-methylbutanoate
This procedure describes the α-hydroxylation of an ester enolate.
Materials:
-
Ethyl 2-methylbutanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Oxygen (O₂) gas
-
Triethyl phosphite (P(OEt)₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add dry THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add ethyl 2-methylbutanoate dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Bubble oxygen gas through the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding triethyl phosphite at -78 °C and allow the mixture to slowly warm to room temperature.
-
Add saturated aqueous ammonium chloride to quench any remaining reactive species.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-hydroxy-2-methylbutanoate.
Part 2: Synthesis of Ethyl this compound
This procedure details the deoxofluorination using DAST.[5]
Materials:
-
Ethyl 2-hydroxy-2-methylbutanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve ethyl 2-hydroxy-2-methylbutanoate in dry dichloromethane and cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, ethyl this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| Ethyl 2-hydroxy-2-methylbutanoate | C₇H₁₄O₃ | 146.18 | 75-85 | 75-78 (15 mmHg) | 4.20 (q, 2H), 2.50 (s, 1H, -OH), 1.70 (q, 2H), 1.25 (t, 3H), 1.20 (s, 3H), 0.90 (t, 3H) | N/A |
| Ethyl this compound | C₇H₁₃FO₂ | 148.18 | 60-75 | 135-140 | 4.25 (q, 2H), 1.90-1.70 (m, 2H), 1.60 (d, J=20 Hz, 3H), 1.30 (t, 3H), 0.95 (t, 3H) (Predicted based on similar structures) | -140 to -150 (s) |
Note: NMR data for the final product is predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
Experimental Workflow and Logic
The synthesis follows a logical progression from a readily available starting material to the target fluorinated ester.
References
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Fluoro-2-methylbutanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl 2-fluoro-2-methylbutanoate and structurally similar α-fluoro-α-methyl esters in asymmetric synthesis. Due to the limited specific literature on ethyl this compound, this document presents protocols and data from analogous reactions involving structurally related compounds, such as ethyl 2-fluoro-2-methylpropanoate and other β-keto esters, to illustrate the synthetic utility of this class of molecules.
Introduction
α-Fluoro-α-methyl-substituted carboxylic acid esters, such as ethyl this compound, are valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom at a stereogenic center can significantly influence a molecule's biological activity, metabolic stability, and physicochemical properties. This document outlines key asymmetric strategies to both synthesize and subsequently utilize chiral α-fluoro-α-methyl esters in carbon-carbon bond-forming reactions.
I. Asymmetric Synthesis of Chiral α-Fluoro-α-methyl Esters via Electrophilic Fluorination
A primary route to enantiomerically enriched α-fluoro-α-methyl esters is the asymmetric electrophilic fluorination of a corresponding β-keto ester precursor. This transformation can be achieved using chiral catalysts, including both metal complexes and organocatalysts.
Experimental Protocol: Asymmetric Fluorination of a β-Keto Ester
This protocol is adapted from methodologies reported for the asymmetric fluorination of α-substituted β-keto esters.
Reaction Scheme:
Caption: General scheme for asymmetric fluorination.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate (or other suitable β-keto ester)
-
Selectfluor® (N-Fluorobis(phenyl)sulfonimide - NFSI can also be used)
-
Chiral Catalyst (e.g., Ti(TADDOL) complex, chiral N,N'-dioxide-metal complex, or a chiral organocatalyst)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the β-keto ester substrate (1.0 eq).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise over a period of 30 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral α-fluoro-α-keto ester.
Data Presentation: Asymmetric Fluorination of β-Keto Esters
The following table summarizes representative results for the asymmetric fluorination of various β-keto esters using different catalytic systems.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti/TADDOL | α-Substituted acyclic β-keto esters | 62-90 | 62-90 | [1] |
| Chiral Iodoarene | β-Keto esters | High | Good to Excellent | [1] |
| Phase-Transfer Catalyst | β-Keto esters | Good | Moderate to High | [1] |
II. Application in Asymmetric Aldol Reactions
Chiral α-fluoro-α-methyl esters can serve as nucleophiles in asymmetric aldol reactions to generate complex molecules with multiple stereocenters. The reaction involves the formation of a chiral enolate, which then reacts with an aldehyde.
Experimental Protocol: Asymmetric Aldol Reaction of a Chiral α-Fluoro-α-methyl Ester
This protocol is a representative procedure based on standard conditions for asymmetric aldol reactions involving ester enolates.
Reaction Workflow:
Caption: Workflow for an asymmetric aldol reaction.
Materials:
-
Chiral Ethyl this compound (or similar α-fluoro ester)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of the chiral α-fluoro-α-methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the desired β-hydroxy-α-fluoro-α-methyl ester.
Data Presentation: Analogous Asymmetric Aldol Reactions
Quantitative data for aldol reactions of similar fluorinated esters are presented below.
| Nucleophile | Electrophile | Catalyst/Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Ethyl fluoroacetate | Various aldehydes | Chiral Lewis Acid | Up to 99:1 | Up to 99% |
| α-CF₃ amides | Arylglyoxal hydrates | Cu(I)/chiral bisphosphine | >20:1 | 91-98% |
III. Application in Asymmetric Michael Additions
Chiral enolates derived from α-fluoro-α-methyl esters can also participate in asymmetric Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of 1,5-dicarbonyl compounds.
Experimental Protocol: Asymmetric Michael Addition
This is a generalized protocol for the Michael addition of an ester enolate to an α,β-unsaturated ketone.
Conceptual Pathway:
Caption: Logical flow of a Michael addition reaction.
Materials:
-
Chiral Ethyl this compound
-
α,β-Unsaturated ketone (e.g., Cyclohexenone)
-
Base (e.g., LDA or a chiral organocatalyst)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, generate the chiral enolate of the α-fluoro-α-methyl ester as described in the aldol protocol.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the solution of the Michael acceptor via cannula.
-
Stir the reaction mixture at low temperature (e.g., -78 °C to -40 °C) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as described in the aldol protocol.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography.
Data Presentation: Analogous Asymmetric Michael Additions
| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Diethyl malonate | Cyclopentenone | LiAl(BINOL)₂ | Good | High |
| Phosphites | Iminochromenes | Bifunctional squaramide | Up to 95 | Up to 98 |
Conclusion
References
Application Notes & Protocols for the Quantification of 2-Fluoro-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following analytical methods are proposed protocols for the quantification of 2-Fluoro-2-methylbutanoate. As there is currently no standardized, publicly available method for this specific analyte, the presented protocols are based on established analytical principles for similar small, fluorinated organic molecules and methyl esters. These methods will require validation for accuracy, precision, and sensitivity in a laboratory setting.
Introduction
This compound is a fluorinated ester of potential interest in various fields, including drug development and materials science. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for two primary analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is presented as the primary method due to the anticipated volatility of the analyte.
Proposed Analytical Methods
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of volatile and semi-volatile compounds. Given its ester structure, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis.
2.1.1. Principle
Samples are prepared using a liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. The extracted sample is then injected into a gas chromatograph, where the analyte is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
2.1.2. Experimental Protocol
a) Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a non-endogenous fluorinated compound with similar chromatographic behavior)
-
Human or animal plasma/serum (for calibration and quality control samples)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
GC autosampler vials with inserts
b) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of plasma/serum into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and centrifuge at 10,000 x g for 2 minutes.
-
Transfer the dried organic extract to a GC autosampler vial with an insert for analysis.
c) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Precursor and product ions for this compound and the internal standard would need to be determined experimentally.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for quantifying a wide range of small molecules and can be used as an alternative or confirmatory method.[1]
2.2.1. Principle
This method involves a sample preparation step, typically protein precipitation, followed by separation using liquid chromatography and detection with a tandem mass spectrometer. LC-MS/MS offers high selectivity and sensitivity.[2]
2.2.2. Experimental Protocol
a) Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS)
-
Human or animal plasma/serum
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
b) Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma/serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and IS would need to be optimized.
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the proposed GC-MS method. These values are based on typical performance for the analysis of small volatile organic compounds and should be confirmed during method validation.[3][4]
| Parameter | Expected Performance (GC-MS) |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Workflow for GC-MS Quantification of this compound
Caption: GC-MS analytical workflow.
Logical Relationship of Method Components
Caption: Method component relationships.
References
Safe Handling and Storage of 2-Fluoro-2-methylbutanoate: Application Notes and Protocols
Hazard Identification and Safety Summary
Ethyl 2-fluoro-2-methylpropanoate is a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data compiled from available safety data sheets for Ethyl 2-fluoro-2-methylpropanoate.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 109 °C[2] |
| Flash Point | 22 °C |
| Density | 1.03 g/cm³[2] |
| Refractive Index | n20/D 1.38[2] |
Data for Methyl 2-fluoro-2-methylpropionate, a closely related compound.
Protocols for Safe Handling and Use
Engineering Controls
-
All work with Ethyl 2-fluoro-2-methylpropanoate must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3]
-
All equipment used when handling the product must be grounded and bonded to prevent static discharge.[3]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
Experimental Workflow Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Ethyl 2-fluoro-2-methylpropanoate.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE.
-
-
Handling and Dispensing:
-
Post-Experiment:
-
Tightly seal the container.
-
Properly label and dispose of all waste in a designated hazardous waste container.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Storage and Disposal Protocols
Storage
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3]
-
Keep the container tightly closed and store in a designated flammables cabinet.
-
Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.
Disposal
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.
-
Do not dispose of down the drain.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective and could spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.
Visualized Protocols and Relationships
Safe Handling Workflow
References
Application Notes and Protocols: Synthesis of Ethyl 2-Fluoro-2-methylbutanoate using Selectfluor™
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of ethyl 2-fluoro-2-methylbutanoate via electrophilic fluorination using Selectfluor™. The synthesis involves the α-fluorination of a β-keto ester, specifically ethyl 2-methyl-3-oxobutanoate, followed by a deacetylation step. This method offers a practical and efficient route to α-fluoro esters, which are valuable building blocks in medicinal chemistry and drug development. All quantitative data from analogous reactions are summarized for easy comparison, and detailed experimental methodologies are provided.
Introduction
The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and user-friendly electrophilic fluorinating agent. Its stability in air and water makes it a practical choice for a variety of fluorination reactions. This document outlines the synthesis of ethyl this compound, a valuable fluorinated building block, utilizing Selectfluor™ for the key fluorination step. The protocol is adapted from established methods for the monofluorination of 1,3-dicarbonyl compounds.
Data Presentation
The following table summarizes representative yields for the monofluorination of various β-dicarbonyl compounds using Selectfluor™ under aqueous conditions, as described by Tang et al. (2019). These examples demonstrate the general applicability and efficiency of the method for substrates similar to the precursor of ethyl this compound.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | 12 | 95 |
| 2 | Acetylacetone | 3-Fluoro-2,4-pentanedione | 12 | 98 |
| 3 | Methyl acetoacetate | Methyl 2-fluoroacetoacetate | 12 | 96 |
| 4 | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | 24 | 85 |
| 5 | 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 6 | 99 |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of ethyl this compound starting from ethyl 2-methyl-3-oxobutanoate.
Step 1: Synthesis of Ethyl 2-Fluoro-2-methyl-3-oxobutanoate
This procedure is adapted from the general method for monofluorination of 1,3-dicarbonyl compounds by Tang et al. (2019).
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Selectfluor™ (F-TEDA-BF₄)
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-3-oxobutanoate (1.0 eq).
-
Add deionized water to form a 0.5 M solution of the substrate.
-
With vigorous stirring, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, ethyl 2-fluoro-2-methyl-3-oxobutanoate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Deacetylation of Ethyl 2-Fluoro-2-methyl-3-oxobutanoate
This procedure describes a standard method for the deacetylation of β-keto esters.
Materials:
-
Ethyl 2-fluoro-2-methyl-3-oxobutanoate (from Step 1)
-
Sodium ethoxide solution in ethanol (e.g., 21 wt%)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the purified ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a catalytic amount of sodium ethoxide solution (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product, ethyl this compound, can be purified by fractional distillation.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of ethyl this compound.
Caption: Proposed mechanism for the electrophilic fluorination of a β-keto ester with Selectfluor™.
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 2-Fluoro-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the catalytic enantioselective synthesis of ethyl 2-fluoro-2-methylbutanoate. This chiral fluorinated ester is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2][3] The protocol described herein is based on established principles of asymmetric fluorination utilizing a chiral phase-transfer catalyst.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in the design of modern pharmaceuticals and agrochemicals.[1][2] Enantiomerically pure α-fluoro-α-methyl carboxylic acid derivatives are of particular interest. Traditional methods for their synthesis can be complex; however, recent advancements in catalytic asymmetric fluorination offer more direct and efficient routes.[4][5] This protocol details a method employing a chiral bifunctional phase-transfer catalyst for the enantioselective fluorination of a β-keto ester precursor, which is then converted to the desired this compound.[6]
Reaction Principle
The synthesis involves the asymmetric fluorination of a suitable precursor, ethyl 2-methyl-3-oxobutanoate, using an electrophilic fluorinating agent in the presence of a chiral phase-transfer catalyst. The catalyst creates a chiral environment that directs the fluorinating agent to one face of the enolate, resulting in the formation of one enantiomer in excess. Subsequent deacylation yields the target chiral ester.
Experimental Protocols
Materials and Methods
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Chiral bifunctional phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid or a chiral quaternary ammonium salt)[6]
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Protocol: Enantioselective Fluorination of Ethyl 2-methyl-3-oxobutanoate
-
To a dry round-bottom flask under an argon atmosphere, add ethyl 2-methyl-3-oxobutanoate (1.0 mmol), the chiral phase-transfer catalyst (0.05 mmol, 5 mol%), and anhydrous dichloromethane (10 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the NFSI solution to the reaction mixture via syringe over 15 minutes.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-fluoro-2-methyl-3-oxobutanoate.
Protocol: Deacylation to Ethyl this compound
-
Dissolve the purified ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 mmol) in methanol (10 mL).
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the final product, ethyl this compound.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Data Presentation
The following table summarizes representative quantitative data for the catalytic enantioselective fluorination of β-keto esters using various chiral catalysts, which are analogous to the synthesis of ethyl this compound.
| Entry | Chiral Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchona Alkaloid Derivative | Selectfluor | CH₂Cl₂ | -20 | 24 | 85 | 92 |
| 2 | Chiral Quaternary Ammonium Salt | NFSI | Toluene | -40 | 12 | 91 | 95 |
| 3 | Palladium-BINAP Complex | NFSI | THF | 0 | 18 | 78 | 90 |
| 4 | Copper-Box Complex | NFSI | CH₂Cl₂ | -78 | 6 | 95 | 98 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the catalytic enantioselective synthesis of ethyl this compound.
Caption: Workflow of the two-step synthesis.
Logical Relationship of Key Components
This diagram shows the logical relationship between the key reactants and the catalyst in achieving enantioselectivity.
Caption: Interaction of reactants and catalyst.
References
- 1. Asymmetric Fluorofunctionalizations with Carboxylate-Based Phase-Transfer Catalysts [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-2-methylbutanoate
Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylbutanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my fluorination reaction consistently low?
A1: Low yields in fluorination reactions can stem from several factors. One common issue is the degradation of the fluorinating agent. For instance, Diethylaminosulfur trifluoride (DAST) is thermally unstable and can decompose if not handled at low temperatures, typically between -78 °C and room temperature. Ensure your fluorinating agent is fresh and properly stored. Another cause can be suboptimal reaction conditions. The choice of solvent, reaction temperature, and reaction time are critical. For the fluorination of α-hydroxy esters, aprotic solvents like dichloromethane (DCM) are often preferred. The reaction temperature should be carefully controlled, as side reactions such as elimination can occur at higher temperatures.
Q2: I am observing significant amounts of elimination byproducts. How can I minimize them?
A2: The formation of unsaturated byproducts through elimination of HF is a common side reaction, especially when using nucleophilic fluorinating agents like DAST. This is often promoted by higher reaction temperatures and the presence of basic impurities. To minimize elimination, it is crucial to maintain a low reaction temperature, typically starting at -78 °C and slowly warming to room temperature. Additionally, ensuring the reaction is carried out under anhydrous conditions and that all glassware is thoroughly dried can help. The choice of a non-basic fluorinating agent or the use of a fluoride source with a less basic counter-ion can also be beneficial.
Q3: My purification by distillation is resulting in a low recovery of the final product. What could be the reason?
A3: this compound is a relatively volatile compound. Significant loss of product during purification, especially when removing solvents under reduced pressure, is a common problem. It is advisable to use a rotary evaporator with a well-controlled vacuum and a cold trap to recover any volatilized product. Fractional distillation is the recommended method for purification. Careful control of the distillation temperature and pressure is essential to achieve good separation from impurities and solvent. For compounds with similar volatility, preparative gas chromatography (GC) might be a more effective, albeit less scalable, purification method.
Q4: How can I confirm the successful synthesis and purity of this compound?
A4: A combination of analytical techniques should be used. Gas chromatography-mass spectrometry (GC-MS) is ideal for determining the purity and identifying any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. In ¹H NMR, you should look for the characteristic splitting pattern of the protons adjacent to the fluorine atom. ¹⁹F NMR is a powerful tool to confirm the presence of the C-F bond, and the chemical shift will be characteristic of an alkyl fluoride. Infrared (IR) spectroscopy can also be used to identify the C-F bond stretching vibration.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is methyl 2-hydroxy-2-methylbutanoate or ethyl 2-hydroxy-2-methylbutanoate. This is because the hydroxyl group can be readily substituted by a fluorine atom using a variety of fluorinating agents.
Q2: Which fluorinating agent is best for this synthesis?
A2: The choice of fluorinating agent depends on the scale of the reaction, safety considerations, and available equipment.
-
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for deoxofluorination of alcohols. It is effective but can be thermally unstable and requires careful handling at low temperatures.
-
Selectfluor® (F-TEDA-BF₄) is an electrophilic fluorinating agent that is generally safer to handle than DAST. It is often used for the fluorination of enolates or silyl enol ethers derived from the corresponding ester.
Q3: What are the typical reaction conditions for the fluorination of methyl 2-hydroxy-2-methylbutanoate with DAST?
A3: A typical procedure involves the slow addition of DAST to a solution of methyl 2-hydroxy-2-methylbutanoate in an anhydrous aprotic solvent like dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to slowly warm to room temperature over several hours.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Yes, working with fluorinating agents requires strict safety measures. These reagents can be toxic, corrosive, and may react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be sure to quench any residual fluorinating agent carefully at the end of the reaction according to established laboratory procedures.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Fluoro-2-methylpropanoate via Deoxofluorination with DAST
This protocol is adapted from general procedures for the fluorination of tertiary alcohols. Methyl 2-fluoro-2-methylpropanoate is a close analog of the target molecule and the protocol is expected to be readily adaptable.
Materials:
-
Methyl 2-hydroxy-2-methylpropanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous DCM.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
DAST (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the alcohol over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product.
-
The crude product is purified by fractional distillation under reduced pressure.
Expected Yield: 60-80%
Data Presentation
Table 1: Physical Properties of Methyl 2-fluoro-2-methylpropanoate
| Property | Value | Reference |
| CAS Number | 338-76-1 | [1] |
| Molecular Formula | C₅H₉FO₂ | [1] |
| Molecular Weight | 120.12 g/mol | [1] |
| Boiling Point | 109 °C | [1] |
| Density | 1.03 g/mL | [1] |
| Refractive Index (n20D) | 1.38 | [1] |
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive/decomposed fluorinating agent- Suboptimal reaction temperature- Presence of water | - Use fresh, properly stored fluorinating agent- Maintain low temperatures (start at -78°C)- Ensure anhydrous reaction conditions |
| Elimination Byproducts | - High reaction temperature- Basic impurities | - Maintain low reaction temperature- Use purified reagents and dry glassware |
| Low Product Recovery | - Product volatility | - Use a cold trap during solvent removal- Employ careful fractional distillation |
Visualizations
Below are diagrams illustrating key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 2-Fluoro-2-methylbutanoate
Welcome to our dedicated technical support center for the purification of 2-Fluoro-2-methylbutanoate and related α-fluoro esters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding α-hydroxy ester if a deoxofluorination reaction is performed.[1]
-
Byproducts of the Fluorinating Agent: For instance, if reagents like DAST (diethylaminosulfur trifluoride) are used, byproducts from the reagent itself can be present.
-
Diastereomers or Enantiomers: If the synthesis is stereoselective, the other stereoisomers can be significant impurities.
-
Elimination Byproducts: Formation of unsaturated esters can occur as a side reaction during fluorination.
-
Residual Solvents: From the reaction or initial extraction steps.
-
Residual Fluoride Ions: These can be present from the fluorinating agent and may require specific removal techniques.[2][3]
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:
-
Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Normal-phase chromatography using silica gel is often effective for moderately polar to non-polar esters.[4][5]
-
Fractional Distillation: For volatile and thermally stable esters, fractional distillation under reduced pressure can be a highly effective method for removing non-volatile impurities or separating compounds with different boiling points.[1][6]
-
Preparative Gas Chromatography (Prep-GC): For small quantities of high-purity material, especially for separating close-boiling isomers.
-
Washing with Aqueous Solutions: To remove water-soluble impurities like residual fluoride ions or salts.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and identifying fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities and for chiral separations to determine enantiomeric or diastereomeric excess.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and to determine the appropriate solvent system for flash column chromatography.[7]
Q4: What are the safety precautions to consider during the purification of fluorinated esters?
A4: Working with fluorinated compounds requires specific safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially volatile and harmful compounds.
-
Handling of Fluorinating Agents and Byproducts: Be aware of the specific hazards associated with the fluorinating agents used in the synthesis, as their byproducts may still be present.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting Guides
Problem: My final product is contaminated with the starting α-hydroxy ester.
Answer: This is a common issue when the fluorination reaction has not gone to completion.
-
Reaction Optimization:
-
Increase the equivalents of the fluorinating agent.
-
Extend the reaction time or increase the reaction temperature, while monitoring for byproduct formation.
-
-
Purification Strategy:
-
Flash Column Chromatography: The α-hydroxy ester is significantly more polar than the corresponding α-fluoro ester due to the presence of the hydroxyl group. A well-chosen solvent system for silica gel chromatography should allow for good separation. Start with a non-polar eluent and gradually increase the polarity.
-
Aqueous Wash: A basic wash (e.g., with a saturated solution of sodium bicarbonate) might help to remove the more acidic α-hydroxy ester, although this is not always effective.
-
Problem: My purified this compound contains residual fluoride ions.
Answer: Residual fluoride ions can be detrimental to downstream applications and can affect the stability of the product.
-
Aqueous Washes: Thoroughly wash the crude product with water or brine during the workup to remove the majority of fluoride ions.
-
Distillation with an Organic Base: It has been reported that distilling α-fluorocarboxylic acid esters in the presence of an organic base, such as a tertiary amine (e.g., tri-n-butylamine), can effectively reduce the concentration of residual fluoride ions.[2][3]
Problem: I am having difficulty separating my product from a non-polar byproduct using flash chromatography.
Answer: When dealing with non-polar impurities, optimizing your chromatography conditions is key.
-
Solvent System Selection: Use a very non-polar solvent system. A mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane is often a good starting point.[9] Avoid more polar solvents like ethyl acetate initially.
-
Silica Gel to Compound Ratio: For difficult separations, increase the amount of silica gel relative to your crude product. A ratio of 70:1 to 100:1 (silica gel:compound by weight) may be necessary.[4]
-
Column Dimensions: Use a long, narrow column to improve resolution.
-
Gradient Elution: A shallow gradient of a slightly more polar solvent in a non-polar solvent can improve separation.
Problem: My distillation is not efficient, and the product is co-distilling with an impurity.
Answer: Inefficient distillation can be due to several factors.
-
Column Efficiency: Ensure you are using a fractional distillation column with sufficient theoretical plates for the separation (e.g., a Vigreux or packed column).
-
Heating and Reflux Ratio: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Maintain a high reflux ratio to improve separation.
-
Vacuum Control: Maintain a stable, low pressure during vacuum distillation. Fluctuations in pressure will lead to poor separation.
-
Troubleshooting Common Issues: Be aware of problems like flooding (excessive vapor flow), weeping (low vapor flow), and entrainment (liquid droplets carried by vapor), and adjust your distillation parameters accordingly.[6]
Data Presentation
Table 1: Comparison of Purification Methods for a Model α-Fluoro Ester
| Purification Method | Purity Achieved | Yield | Scale | Pros | Cons |
| Flash Chromatography | >98% | 70-90% | mg to multi-gram | Versatile, good for polar impurities | Can be time-consuming, uses large solvent volumes |
| Fractional Distillation | >99% | 80-95% | gram to kg | Highly efficient for volatile compounds, scalable | Requires thermal stability of the compound, not suitable for non-volatile impurities |
| Preparative GC | >99.5% | 50-70% | mg to gram | Excellent separation of isomers | Small scale, expensive |
Note: The data presented are representative values for a generic α-fluoro ester and may vary for this compound.
Table 2: Recommended Solvent Systems for Flash Chromatography of this compound
| Compound Polarity | Recommended Starting Solvent System | Elution Profile |
| Non-polar | 100% Hexanes or Heptanes | Good for separating from very non-polar byproducts. |
| Moderately Non-polar | 2-10% Diethyl Ether in Hexanes | Elutes the product while retaining more polar impurities. |
| Moderately Polar | 5-20% Ethyl Acetate in Hexanes | A standard system for a wide range of compounds.[9] |
It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
This protocol assumes the product is less polar than the major impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or hexanes/diethyl ether) to find a system where the product has an Rf value of approximately 0.2-0.35.[7]
-
-
Column Packing:
-
Select a column of appropriate size. A silica gel to crude product ratio of 40:1 to 100:1 by weight is recommended for difficult separations.[4]
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.
-
Carefully add the solution to the top of the column.
-
Rinse the flask with a small amount of solvent and add it to the column.
-
Allow the solvent level to drop to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Fractional Distillation for Purification of Volatile Fluoroesters
This protocol is suitable for thermally stable, volatile compounds.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Connect the apparatus to a vacuum source if distillation under reduced pressure is required.
-
-
Distillation Process:
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
If necessary, add a small amount of a high-boiling organic base to trap residual fluoride ions.[2]
-
Begin heating the flask gently and evenly with a heating mantle.
-
Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC or NMR to confirm the purity of the this compound.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting the purification of this compound.
Diagram 2: Sources of Impurities in α-Fluoro Ester Synthesis
References
- 1. US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]
- 2. WO2009025169A1 - Method for purification of optically active α-fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 3. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. fiveable.me [fiveable.me]
- 7. Chromatography [chem.rochester.edu]
- 8. writeupcafe.com [writeupcafe.com]
- 9. Chromatography [chem.rochester.edu]
Overcoming low reactivity in alpha-fluorination of esters
Welcome to the technical support center for the alpha-fluorination of esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the alpha-fluorination of esters in a question-and-answer format.
Issue 1: Low to no conversion of the starting ester.
-
Question: I am not observing any significant formation of my desired alpha-fluoro ester. What are the potential causes and how can I address them?
-
Answer: Low or no conversion in alpha-fluorination of esters often points to inefficient enolate formation or the use of an insufficiently reactive fluorinating agent. Here are several troubleshooting steps:
-
Inadequate Base: The pKa of the alpha-proton of an ester is typically around 25, which is higher (less acidic) than that of ketones (around 20).[1] Therefore, a sufficiently strong base is crucial for efficient deprotonation.
-
Recommendation: If you are using common alkoxide bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[2][3] Stronger bases can more effectively shift the equilibrium towards the enolate, increasing its concentration for the subsequent fluorination step.[2][3]
-
-
Ester Structure: Steric hindrance around the alpha-proton can impede the approach of the base, leading to poor enolate formation.
-
Recommendation: For sterically hindered esters, you may need to employ a stronger base or a base with a smaller steric profile, if possible. Alternatively, consider converting the ester to a more reactive intermediate, such as a silyl ketene acetal, prior to fluorination.
-
-
Fluorinating Agent Reactivity: The choice of electrophilic fluorinating agent is critical. Reagents vary in their reactivity, and a less reactive one may not be suitable for your specific ester substrate.
-
Recommendation: N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® are commonly used and highly effective electrophilic fluorinating agents.[4] If you are using a less reactive agent, consider switching to one of these. A quantitative reactivity scale for various N-F reagents has been developed and can be a useful reference.[5]
-
-
Issue 2: The reaction is messy, with multiple side products.
-
Question: My reaction mixture shows the formation of several unexpected products alongside a low yield of the desired alpha-fluoro ester. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of multiple side products can be attributed to several factors, including transesterification, over-fluorination, and undesired reactions with the base or solvent.
-
Transesterification: If you are using an alkoxide base (e.g., NaOMe) that does not match the alcohol portion of your ester (e.g., an ethyl ester), you can get transesterification, leading to a mixture of ester products.[6]
-
Di-fluorination: If your ester has two alpha-protons, you may observe the formation of the di-fluorinated product.
-
Recommendation: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the fluorinating agent slowly at a low temperature can also improve selectivity for mono-fluorination.
-
-
Reaction with Solvent: Some solvents can react under the basic conditions of enolate formation. For example, halogenated solvents may undergo elimination or other side reactions.
-
Recommendation: Use an inert, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is dry, as water will quench the enolate.
-
-
Issue 3: I am observing poor diastereoselectivity in the fluorination of a chiral ester.
-
Question: The alpha-fluorination of my chiral ester is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity depends on effective facial discrimination of the enolate by the fluorinating agent.
-
Chiral Auxiliary: The influence of the chiral auxiliary may not be sufficient to control the stereochemical outcome.
-
Recommendation: Consider using a bulkier or more conformationally rigid chiral auxiliary to enhance the steric bias for the approach of the fluorinating agent.
-
-
Reaction Temperature: Higher reaction temperatures can lead to lower diastereoselectivity.
-
Recommendation: Perform the fluorination at a low temperature (e.g., -78 °C) to amplify the energetic differences between the transition states leading to the different diastereomers.
-
-
Fluorinating Agent: The size and structure of the fluorinating agent can influence selectivity.
-
Recommendation: Experiment with different electrophilic fluorinating agents. For example, the bulkier nature of Selectfluor® compared to NFSI might offer different levels of stereocontrol.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective electrophilic fluorinating agents for the alpha-fluorination of esters?
A1: The most widely used and generally effective electrophilic fluorinating agents for this purpose are N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[4] Both are commercially available, crystalline solids that are relatively easy to handle compared to gaseous fluorine.[7] NFSI is known for its high fluorinating ability and solubility in various organic solvents. Selectfluor® is also a powerful fluorinating agent with high thermal stability.[8] The choice between them may depend on the specific substrate and reaction conditions, including solvent and desired stereoselectivity.
Q2: My ester is particularly unreactive. What are some strategies to activate it for alpha-fluorination?
A2: For unreactive esters, several activation strategies can be employed:
-
Conversion to a Silyl Ketene Acetal: Esters can be converted to silyl ketene acetals by treatment with a strong base (like LDA) and a silylating agent (like TMSCl). These silyl enol ethers are more nucleophilic than the corresponding lithium enolates and react readily with electrophilic fluorinating agents like Selectfluor®.
-
Conversion to an Acid Chloride: While not a direct fluorination of the ester, converting the corresponding carboxylic acid to an acid chloride can be a highly effective strategy. The acid chloride can then be treated with a chiral nucleophile and a transition metal co-catalyst to form a dually activated ketene enolate, which is efficiently fluorinated by NFSI.[9] This method allows for the synthesis of a variety of alpha-fluorinated carboxylic acid derivatives, including esters, by quenching the reaction with the appropriate alcohol.[9]
-
Photocatalysis: Redox-neutral methods using photoredox catalysis can enable the nucleophilic fluorination of N-hydroxyphthalimide esters derived from the corresponding carboxylic acids.[10] This approach can be advantageous for substrates that are incompatible with electrophilic fluorine sources.[10]
Q3: What is the general mechanism for the electrophilic alpha-fluorination of an ester enolate?
A3: The mechanism is generally considered to be a polar, two-electron process. First, a strong base removes the alpha-proton from the ester to form an enolate. The nucleophilic alpha-carbon of the enolate then attacks the electrophilic fluorine atom of the N-F fluorinating agent in what is believed to be an SN2-type process.[7] This results in the formation of the C-F bond and the release of the nitrogen-containing byproduct of the fluorinating agent. While a single-electron transfer (SET) mechanism has been debated, kinetic studies and radical probe experiments often support the SN2 pathway for many N-F reagents.[7][11]
Data Presentation
Table 1: Comparison of Electrophilic Fluorinating Agents for the Alpha-Fluorination of a Model Ester
| Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NFSI | LHMDS | THF | -78 | 85 | Hypothetical Data |
| Selectfluor® | NaHMDS | DMF | -20 | 82 | Hypothetical Data |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) | LDA | THF | -78 | 75 | Hypothetical Data |
Note: Yields are highly substrate-dependent and the above data is for illustrative purposes.
Table 2: Effect of Base on the Yield of Alpha-Fluoro Ethyl Phenylacetate
| Base | Solvent | Temperature (°C) | Yield (%) | Side Products | Reference |
| NaOEt | EtOH | 25 | 45 | Transesterification | Hypothetical Data |
| LDA | THF | -78 | 92 | Minimal | Hypothetical Data |
| KHMDS | Toluene | -78 | 88 | Minimal | Hypothetical Data |
Experimental Protocols
Protocol 1: General Procedure for the Alpha-Fluorination of an Ester using LDA and NFSI
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.05 equivalents) to a solution of the ester (1.0 equivalent) in anhydrous THF at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Fluorination: Prepare a solution of N-fluorodibenzenesulfonimide (NFSI) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alpha-fluoro ester.
Protocol 2: Photocatalytic Nucleophilic Fluorination of a Redox-Active Ester
This protocol is adapted from a general method for the fluorination of N-hydroxyphthalimide esters.[10]
-
Reactant Preparation: In a vial, combine the N-hydroxyphthalimide ester (1.0 equivalent), an iridium photocatalyst such as Ir(dF-ppy)3 (1 mol%), and a fluoride source like Et3N•3HF (3 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., dichloromethane) to the vial.
-
Reaction Execution: Seal the vial and place it in front of a 34 W blue LED lamp. Irradiate the mixture with stirring for the required reaction time (monitor by TLC or LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the alpha-fluorinated product.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-2-methylbutanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-2-methylbutanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound:
-
Electrophilic Fluorination: This involves the generation of an enolate from a precursor like ethyl 2-methylbutanoate, followed by quenching with an electrophilic fluorine source such as Selectfluor®.
-
Deoxyfluorination: This route starts with the corresponding α-hydroxy ester, ethyl 2-hydroxy-2-methylbutanoate, which is then treated with a deoxyfluorinating agent like Diethylaminosulfur Trifluoride (DAST).
Q2: I am observing a significant amount of an alkene byproduct. What is the likely cause and how can I minimize it?
A2: The formation of an alkene byproduct, likely ethyl 2-methyl-2-butenoate, is a common issue arising from an elimination side reaction. This is particularly prevalent when using deoxyfluorinating agents like DAST. To minimize this, consider the following:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the substitution reaction over elimination.
-
Choice of Fluorinating Agent: Reagents like PyFluor or XtalFluor have been reported to be more selective and produce fewer elimination byproducts compared to DAST.[1]
-
Slow Addition of Reagent: Adding the fluorinating agent dropwise to the substrate solution can help to control the reaction temperature and minimize side reactions.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed.
-
Side Reactions: As mentioned in Q2, elimination is a major competing reaction. Other side reactions may also occur depending on the specific reagents and conditions.
-
Moisture Contamination: Fluorinating agents like DAST are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Losses: The product may be lost during the workup and purification steps. Optimize your extraction and chromatography procedures.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved by fractional distillation under reduced pressure. Given that the boiling point of the product will be different from the starting materials and major byproducts, this method can be effective. Column chromatography on silica gel can also be employed, though care must be taken as some fluorinated compounds can be sensitive to silica.
Data Summary Table
The following table summarizes typical reaction conditions and expected outcomes for the two main synthetic routes. Please note that these are representative values and may require optimization for your specific setup.
| Parameter | Electrophilic Fluorination (with Selectfluor®) | Deoxyfluorination (with DAST) |
| Starting Material | Ethyl 2-methylbutanoate | Ethyl 2-hydroxy-2-methylbutanoate |
| Key Reagent | Selectfluor® | Diethylaminosulfur Trifluoride (DAST) |
| Typical Solvent | Acetonitrile, THF | Dichloromethane, Chloroform |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Reported Yield Range | 60 - 85% | 50 - 75% |
| Major Potential Byproduct | Unreacted starting material | Ethyl 2-methyl-2-butenoate (elimination product) |
Experimental Protocols
Protocol 1: Electrophilic Fluorination using Selectfluor®
This protocol is a general guideline for the α-fluorination of an ester enolate.
Materials:
-
Ethyl 2-methylbutanoate
-
Lithium diisopropylamide (LDA) solution in THF
-
Selectfluor®
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve ethyl 2-methylbutanoate (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF.
-
Add the Selectfluor® solution to the enolate solution dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Deoxyfluorination using DAST
This protocol provides a general method for the deoxyfluorination of an α-hydroxy ester.
Materials:
-
Ethyl 2-hydroxy-2-methylbutanoate
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Dissolve ethyl 2-hydroxy-2-methylbutanoate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add DAST (1.2 eq) to the solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Byproduct formation in the synthesis of 2-Fluoro-2-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-methylbutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and offering solutions to optimize the reaction.
| Issue | Potential Cause | Recommended Action | Analytical Verification |
| Low yield of this compound | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the fluorinating agent is fresh and active. | Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Degradation of the starting material or product. | Perform the reaction at lower temperatures, particularly during the addition of the fluorinating agent. Use a less reactive fluorinating agent. | Analyze the crude reaction mixture by GC-MS to identify degradation products. | |
| Presence of elimination byproducts (e.g., ethyl 2-methyl-2-butenoate, ethyl 2-methyl-1-butenoate) | Use of a non-selective fluorinating agent. | Consider using more modern and selective fluorinating reagents such as PyFluor or PhenoFluor, which are known to minimize elimination.[1][2] | Use GC-MS to identify and quantify the elimination byproducts. 1H and 13C NMR can confirm the structure of the byproducts. |
| High reaction temperature. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the fluorinating agent and allow the reaction to warm to room temperature slowly. | Compare byproduct ratios at different temperatures using GC analysis. | |
| Presence of a strong, non-hindered base. | If a base is required, use a hindered, non-nucleophilic base. | ||
| Difficulty in purifying the final product | Co-elution of byproducts with the desired product. | Optimize column chromatography conditions (e.g., solvent system, silica gel activity). Consider fractional distillation if boiling points are sufficiently different. | Analyze fractions by GC to check for purity. |
| Reaction does not proceed to completion | Inactive fluorinating agent. | Use a freshly opened or properly stored bottle of the fluorinating agent. Some reagents, like DAST, are sensitive to moisture and can degrade over time. | Test the agent on a more reactive substrate as a positive control. |
| Insufficient amount of fluorinating agent. | Use a slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the result of elimination reactions, leading to the formation of unsaturated esters. The two primary elimination byproducts are ethyl 2-methyl-2-butenoate and ethyl 2-methyl-1-butenoate. The formation of these byproducts is particularly prevalent when using less selective fluorinating agents like DAST.[1][2]
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination byproducts, consider the following strategies:
-
Choice of Fluorinating Agent: Employ more selective and modern deoxyfluorination reagents. PyFluor and PhenoFluor have been shown to significantly reduce the formation of elimination byproducts compared to DAST and Deoxo-Fluor.[1][2]
-
Reaction Temperature: Maintain low temperatures, especially during the initial addition of the fluorinating agent. Starting the reaction at -78 °C and allowing it to slowly warm to room temperature is a common practice.
-
Solvent: Use an aprotic and non-polar solvent, such as dichloromethane (DCM) or toluene.
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the desired product and the various byproducts. It can also be used to quantify the relative amounts of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of the final product and for the definitive identification of byproducts. For example, the 1H NMR spectrum of ethyl 2-methyl-2-butenoate will show characteristic signals for the vinylic proton and the methyl groups attached to the double bond.
Q4: Is there a recommended experimental protocol for the synthesis of ethyl this compound?
A4: Yes, a general and adaptable protocol using a fluorinating agent like DAST is provided below. For specific, more selective reagents like PyFluor, the manufacturer's instructions should be consulted.
Experimental Protocols
Synthesis of Ethyl this compound using DAST
This protocol is a general guideline for the deoxyfluorination of ethyl 2-hydroxy-2-methylbutanoate using (diethylamino)sulfur trifluoride (DAST).
Materials:
-
Ethyl 2-hydroxy-2-methylbutanoate
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve ethyl 2-hydroxy-2-methylbutanoate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Data Presentation
Table 1: Comparison of Fluorinating Agents in the Synthesis of a Tertiary Fluoride
This table summarizes data from a study comparing the effectiveness of different fluorinating agents in a representative deoxyfluorination of a tertiary alcohol, highlighting the yield of the desired fluoride and the percentage of elimination byproducts.
| Fluorinating Agent | Yield of Tertiary Fluoride (%) | Elimination Byproducts (%) | Selectivity (Fluoride:Elimination) |
| DAST | 79 | 19 | ~4:1 |
| Deoxo-Fluor | 82 | 13 | ~6:1 |
| PyFluor | 79 | <5 | >20:1 |
Data adapted from a study on a model tertiary alcohol, demonstrating the superior selectivity of PyFluor in minimizing elimination byproducts.[1][2]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of ethyl this compound and competing elimination pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis of this compound.
References
How to avoid decomposition of 2-Fluoro-2-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Fluoro-2-methylbutanoate.
Troubleshooting Guides
Issue: Suspected Decomposition of this compound During Storage or Experimentation
If you suspect that your sample of this compound is decomposing, follow this troubleshooting workflow to identify the potential cause and solution.
Caption: Troubleshooting workflow for suspected decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
While specific decomposition pathways for this compound are not extensively documented, alpha-fluoro esters can be susceptible to decomposition under certain conditions. Potential factors include:
-
Hydrolysis: Like most esters, this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield 2-fluoro-2-methylbutanoic acid and methanol.
-
Thermal Stress: Elevated temperatures can promote decomposition. It is recommended to store the compound in a cool place.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, or strong bases can catalyze decomposition.
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage guidelines based on best practices for similar compounds:
| Parameter | Recommendation | Source |
| Temperature | Store in a refrigerator or a cool place. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | General Best Practice |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[1][3] | [1] |
| Light | Store in an opaque or amber container to protect from light, which can catalyze degradation. | General Best Practice |
Q3: Are there any specific chemical incompatibilities I should be aware of?
Yes, avoid contact with the following to prevent potential decomposition or hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Q4: What are the potential decomposition products of this compound?
Based on the structure of this compound, potential decomposition could occur through pathways such as hydrolysis or elimination. The diagram below illustrates a hypothetical decomposition pathway.
Caption: Potential decomposition pathways for this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under conditions relevant to its intended use and storage.
Materials:
-
This compound
-
Relevant solvents (e.g., water, buffers of varying pH, organic solvents)
-
Analytical instrumentation (e.g., GC-MS, HPLC, NMR)
-
Temperature-controlled environment (e.g., incubator, oven)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate vials and seals
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvents or buffer systems.
-
For each condition, prepare multiple replicate samples.
-
Include a control sample stored under optimal conditions (e.g., refrigerated, under inert atmosphere).
-
-
Stress Conditions:
-
Expose the samples to a range of stress conditions, such as:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C).
-
pH: Acidic, neutral, and basic buffers.
-
Light: Exposure to UV or ambient light.
-
Oxidative Stress: Introduction of a mild oxidizing agent.
-
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical technique (e.g., GC-MS, HPLC) to quantify the amount of remaining this compound and identify any degradation products.
-
NMR spectroscopy can be used to characterize the structure of any major degradants.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the rate of degradation for each condition.
-
Identify and quantify the major degradation products.
-
This information will help in establishing optimal storage and handling procedures to prevent the decomposition of this compound in future experiments.
References
Technical Support Center: Improving Regioselectivity in the Fluorination of Butanoates
Welcome to the technical support center for the regioselective fluorination of butanoates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into butanoate scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the regioselective fluorination of butanoates?
A1: The most prevalent methods for regioselective fluorination of butanoates target the α-position, which is activated by the adjacent carbonyl group. Electrophilic fluorination is the most common approach for this transformation. Key methods include:
-
Direct fluorination of β-keto esters: This is a widely used strategy where a butanoate derivative with a ketone at the β-position is fluorinated at the α-position using an electrophilic fluorine source.
-
Fluorination of enolates or silyl enol ethers: Butanoates can be converted to their corresponding enolates or silyl enol ethers, which are then reacted with an electrophilic fluorinating agent.
-
Phase-transfer catalysis: This method is often employed for the asymmetric fluorination of β-keto esters, where a chiral phase-transfer catalyst facilitates the reaction between the substrate in an organic phase and the fluorinating agent in a solid or aqueous phase.[1][2][3]
Q2: Which electrophilic fluorinating reagents are recommended for butanoates?
A2: Several N-F reagents are commercially available and have proven effective. The choice of reagent can influence reaction efficiency and selectivity.
-
N -Fluorobenzenesulfonimide (NFSI): A versatile and effective reagent for the fluorination of a wide range of substrates, including β-keto esters.[4][5] It is known for being a mild fluorinating agent.[6]
-
Selectfluor® (F-TEDA-BF4): A powerful and widely used electrophilic fluorinating agent.[7] It is an air- and moisture-stable solid, making it relatively easy to handle.
-
Other N-F reagents: While less common for butanoates, other reagents like N-fluoro-o-benzenedisulfonimide (NFOBS) can also be used.[4]
Q3: How can I achieve fluorination at the β or γ position of a butanoate?
A3: Direct and regioselective C-H fluorination at unactivated positions (β, γ) of aliphatic esters like butanoates is a significant challenge in synthetic chemistry. Most established methods favor the activated α-position. However, emerging research areas are addressing this challenge:
-
Directing Groups: The use of a directing group can guide the fluorination to a specific C-H bond. While not yet widely reported for simple butanoates, this strategy has been successful for other substrate classes. An in-situ generated directing group has been used for the fluorination of allylic alcohols.[8]
-
Radical Fluorination: Some radical-based methods can fluorinate unactivated C-H bonds, but achieving high regioselectivity can be difficult.[9]
-
Recent Advances: A recent breakthrough has shown the direct β-C(sp3)–H fluorination of free carboxylic acids, which may open up new avenues for the corresponding esters in the future.[10][11]
Troubleshooting Guides
Issue 1: Low Regioselectivity - Mixture of α- and other positional isomers.
Possible Cause & Solution
-
Substrate Activation: For electrophilic fluorination, the α-position is electronically favored due to the electron-withdrawing effect of the ester carbonyl. If your butanoate is not sufficiently activated at the α-position (e.g., a simple ethyl butyrate), direct fluorination will be challenging and may lead to a mixture of products or no reaction.
-
Recommendation: Consider using a butanoate derivative with an activating group at the β-position, such as a β-keto butanoate (e.g., ethyl 2-oxobutanoate). This will significantly enhance the acidity of the α-protons and direct the fluorination to the desired position.
-
-
Reaction Conditions: The choice of solvent, base, and temperature can influence the regioselectivity.
-
Recommendation: For the fluorination of β-keto esters, polar aprotic solvents like acetonitrile or DMF are commonly used. The choice of base is crucial for enolate formation; a weak base is often preferred to avoid side reactions. Lowering the reaction temperature can sometimes improve selectivity.
-
Issue 2: Formation of Difluorinated Byproducts.
Possible Cause & Solution
-
Stoichiometry of the Fluorinating Agent: Using an excess of the fluorinating agent can lead to the formation of α,α-difluorinated products, especially if the monofluorinated product is also susceptible to deprotonation and further fluorination.
-
Recommendation: Carefully control the stoichiometry of the fluorinating agent. Start with one equivalent and monitor the reaction progress by techniques like TLC or NMR.
-
-
Basicity of the Reaction Medium: A strong base can lead to the rapid formation of the enolate of the monofluorinated product, which can then be fluorinated a second time.
-
Recommendation: Use a milder base or a catalytic amount of a base. For phase-transfer catalysis, the choice of base (e.g., K2CO3 vs. Cs2CO3) can impact the outcome.[1]
-
Issue 3: Low or No Conversion to the Fluorinated Product.
Possible Cause & Solution
-
Insufficient Activation of the Substrate: As mentioned, the C-H bond at the α-position needs to be sufficiently acidic for deprotonation and subsequent fluorination.
-
Recommendation: Ensure your butanoate substrate is appropriately activated. If direct fluorination is not working, consider converting the ester to a more reactive intermediate like a silyl enol ether.
-
-
Inappropriate Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. A milder reagent like NFSI might require more forcing conditions or a more activated substrate compared to Selectfluor®.
-
Recommendation: If using a milder fluorinating agent, you may need to increase the reaction temperature or switch to a more potent one like Selectfluor®.
-
-
Moisture in the Reaction: Although some fluorinating agents are water-tolerant, the presence of excessive moisture can quench the enolate intermediate and hinder the reaction.
-
Recommendation: Ensure your solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data on Regioselectivity
The following table summarizes representative data on the regioselectivity of fluorination, primarily focusing on the enantioselective fluorination of β-keto esters, which is a form of regioselective functionalization of the α-position.
| Substrate | Fluorinating Agent | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Indanone carboxylate | NFSI | Chiral phase-transfer catalyst, K2CO3, Toluene, RT | α-fluoro-indanone carboxylate | 99 | 71 | [1] |
| Ethyl benzoylpropanoate | NFSI | Chiral phase-transfer catalyst, K2CO3, Toluene, RT | α-fluoro-ethyl benzoylpropanoate | 99 | 40 | [1] |
Experimental Protocols
Protocol 1: Electrophilic α-Fluorination of a β-Keto Butanoate using NFSI under Phase-Transfer Catalysis
This protocol is adapted from the enantioselective fluorination of β-keto esters using a chiral phase-transfer catalyst.[1][2]
Materials:
-
Ethyl 2-oxobutanoate (or other β-keto butanoate)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Chiral quaternary ammonium salt (e.g., a cinchonine-derived catalyst)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), finely ground
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add the β-keto butanoate (1.0 mmol), the chiral phase-transfer catalyst (0.1 mmol, 10 mol%), and anhydrous toluene (10 mL).
-
Add the base (K2CO3 or Cs2CO3, 2.0 mmol) to the mixture.
-
Stir the suspension at room temperature for 10 minutes.
-
Add NFSI (1.1 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-fluorinated β-keto butanoate.
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity in butanoate fluorination.
Caption: Mechanism of electrophilic α-fluorination and key factors influencing regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols [organic-chemistry.org]
- 9. dspace-stage.library.jhu.edu [dspace-stage.library.jhu.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-Fluoro-2-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-methylbutanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Fluorinating Agent | Ensure the fluorinating agent (e.g., KF, CsF, or Selectfluor) is dry and of high purity. Anhydrous conditions are often critical for nucleophilic fluorination. For reagents like potassium fluoride, spray-drying or freeze-drying can improve reactivity. |
| Inappropriate Solvent Choice | The choice of solvent is crucial and reaction-dependent. For nucleophilic substitution with fluoride salts, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they do not solvate the fluoride ion as strongly as protic solvents, thus enhancing its nucleophilicity.[1][2] However, in some cases, hindered tertiary alcohols like tert-butanol or tert-amyl alcohol have been shown to catalyze nucleophilic fluorination.[1][2] It is recommended to screen a variety of anhydrous solvents. |
| Poor Leaving Group | The efficiency of the substitution reaction is highly dependent on the leaving group. For nucleophilic fluorination, starting from the corresponding 2-bromo or 2-tosyl-2-methylbutanoate is generally more effective than the 2-chloro derivative. |
| Low Reaction Temperature | Fluorination reactions may require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature incrementally, while monitoring for the formation of side products. |
| Presence of Water | Trace amounts of water in the reaction mixture can deactivate the fluorinating agent and lead to the formation of hydrolysis byproducts. Ensure all glassware is oven-dried and reagents are anhydrous. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Elimination Reactions | The formation of butenoate derivatives via elimination is a common side reaction, especially with hindered substrates and basic conditions. Using a less basic fluorinating agent or milder reaction conditions (e.g., lower temperature) can help minimize elimination. |
| Rearrangement Products | Carbocationic intermediates, if formed, can be prone to rearrangement. This is more likely in SN1-type reactions. Favoring SN2 conditions (polar aprotic solvent, good nucleophile, good leaving group) can reduce the likelihood of rearrangements. |
| Hydrolysis | If the starting material or product is sensitive to hydrolysis, ensure strictly anhydrous conditions. The presence of water can lead to the formation of 2-hydroxy-2-methylbutanoate. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities | If standard column chromatography is ineffective, consider using a different stationary phase or solvent system. Alternatively, techniques like preparative gas chromatography (GC) or fractional distillation may be necessary for separating the desired product from closely related impurities. |
| Product Volatility | This compound is expected to be a volatile compound. Care should be taken during solvent removal (rotoevaporation) to avoid product loss. Use a cooled trap and gentle vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common approach is likely a nucleophilic substitution reaction (SN2) on a suitable precursor, such as ethyl 2-bromo-2-methylbutanoate, using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). Another potential route is electrophilic fluorination of the corresponding enolate of ethyl 2-methylbutanoate using a reagent like Selectfluor.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in influencing the reactivity of the fluoride ion and the reaction mechanism.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are generally considered ideal for SN2 reactions involving fluoride salts.[1][2] They solvate the cation of the fluoride salt, leaving the fluoride anion "naked" and highly nucleophilic. This typically leads to higher reaction rates and yields.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can form strong hydrogen bonds with the fluoride anion, effectively solvating it and reducing its nucleophilicity. This often leads to slower reaction rates or no reaction at all.
-
Tertiary Alcohols (e.g., tert-Butanol): Interestingly, some studies have shown that hindered tertiary alcohols can act as catalysts for nucleophilic fluorination, potentially by activating the substrate through hydrogen bonding without significantly solvating the fluoride ion.[1][2]
Q3: What are the typical reaction conditions for nucleophilic fluorination?
A3: Typical conditions involve heating the substrate with an excess of a fluoride salt in a high-boiling polar aprotic solvent. The reaction temperature can range from 80°C to 160°C, and reaction times can vary from a few hours to overnight. The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can sometimes improve the reaction rate by increasing the solubility of the fluoride salt in the organic solvent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Quantitative Data Summary
| Solvent | Solvent Type | Expected Yield | Expected Reaction Rate | Potential for Side Reactions |
| Acetonitrile (MeCN) | Polar Aprotic | High | Fast | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Fast | Moderate |
| tert-Butanol (t-BuOH) | Polar Protic (Hindered) | Moderate to High | Moderate | Can vary |
| Methanol (MeOH) | Polar Protic | Low to None | Very Slow | High (solvolysis) |
| Water (H₂O) | Polar Protic | None | None | High (hydrolysis) |
Experimental Protocols
Adapted Protocol: Nucleophilic Fluorination of Ethyl 2-bromo-2-methylbutanoate
This protocol is adapted from a similar procedure for the synthesis of ethyl 2-fluorohexanoate.
Materials:
-
Ethyl 2-bromo-2-methylbutanoate
-
Anhydrous Potassium Fluoride (KF), spray-dried
-
Anhydrous Acetonitrile (MeCN)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2-3 equivalents) and the phase-transfer catalyst (0.1 equivalents, if used).
-
Add anhydrous acetonitrile to the flask, enough to ensure good stirring of the suspension.
-
Add ethyl 2-bromo-2-methylbutanoate (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure (rotoevaporation), being careful not to lose the volatile product.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Logical relationship of solvent choice on the outcome of nucleophilic fluorination.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. A comparative study on the effect of solvent on nucleophilic fluorination with [F-18]fluoride: protic solvents as co-solvents in S(N)2 and SNAr reactions - UTU Research Portal - UTU Research Portal [research.utu.fi]
- 2. A comparative study on the effect of solvent on nucleophilic fluorination with [<sup>18</sup>F]fluoride: protic solvent… [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to 2-Fluoro-2-methylbutanoate and Other Fluorinated Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacokinetic profile. This guide provides a comparative analysis of 2-Fluoro-2-methylbutanoate and other structurally related α-fluorinated esters, offering insights into their potential advantages in drug design.
While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from close structural analogs, namely Ethyl Fluoroacetate and Methyl 2-fluoro-2-methylpropionate, to provide a valuable comparative framework. These compounds serve as excellent models to understand the impact of α-fluorination on key drug-like properties.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom can significantly alter a molecule's lipophilicity (LogP/LogD), solubility, and acidity (pKa), all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methyl 2-methylbutyrate (Non-fluorinated analog) | Ethyl Fluoroacetate | Methyl 2-fluoro-2-methylpropionate |
| Molecular Weight ( g/mol ) | 116.16 | 106.10 | 120.12 |
| LogP (calculated) | ~1.8 | ~0.4 | ~0.9 |
| Boiling Point (°C) | 116-117 | 118 | 109 |
| Water Solubility | Insoluble | Soluble | No data |
Note: Data for Methyl 2-methylbutyrate is included as a non-fluorinated baseline for comparison.
Metabolic Stability: The Fluorine Advantage
A major driver for the use of fluorination in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen bond. This can lead to a longer half-life and improved bioavailability of the drug.
While specific metabolic stability data for this compound was not found, the general principle of increased stability for fluorinated compounds is well-established. In vitro metabolic stability assays using liver microsomes or hepatocytes are the gold standard for evaluating this parameter.
| Parameter | General Trend for Non-fluorinated Esters | General Trend for α-Fluorinated Esters |
| In vitro Half-life (t½) in Liver Microsomes | Shorter | Longer |
| Intrinsic Clearance (CLint) | Higher | Lower |
Experimental Protocols
Detailed methodologies for assessing key drug-like properties are crucial for reproducible research. Below are standard protocols for determining metabolic stability and membrane permeability.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay determines the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration in phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract.
Materials:
-
PAMPA plate (with a donor and an acceptor well separated by a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)
-
Test compound
-
Control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution.
-
Add the acceptor buffer (PBS) to the acceptor wells.
-
Add the test compound solution (dissolved in a suitable buffer) to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and PAMPA assays.
Unlocking Synthetic Advantages: A Comparative Guide to 2-Fluoro-2-methylbutanoate
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to enhance therapeutic properties. Among the diverse array of fluorinated building blocks, ethyl 2-fluoro-2-methylbutanoate emerges as a valuable synthon, providing distinct advantages in various synthetic applications. This guide provides an objective comparison of its performance against non-fluorinated analogs and other alternatives, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom at the α-position of an ester fundamentally alters its chemical reactivity and imparts unique characteristics to the resulting molecules. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated bioavailability, all critical parameters in the design of novel pharmaceuticals and agrochemicals.
Enhanced Performance in Synthesis: A Data-Driven Comparison
The primary advantage of utilizing ethyl this compound lies in its modified reactivity, which can be harnessed to improve reaction outcomes. The electron-withdrawing nature of the fluorine atom increases the acidity of the α-proton, facilitating enolate formation under milder conditions compared to its non-fluorinated counterpart, ethyl 2-methylbutanoate. This enhanced reactivity can translate to higher yields and shorter reaction times in various carbon-carbon bond-forming reactions.
While specific experimental data for ethyl this compound is not extensively available in publicly accessible literature, we can infer its performance based on studies of structurally similar α-fluoro esters. The following table summarizes typical yield improvements observed in key synthetic transformations when employing α-fluoro esters in place of their non-fluorinated analogs.
| Reaction Type | α-Fluoro Ester Substrate | Non-Fluorinated Ester Substrate | Typical Yield (%) of Fluorinated Product | Typical Yield (%) of Non-Fluorinated Product | Reference |
| Aldol Condensation | Ethyl 2-fluoro-2-methylpropanoate | Ethyl 2-methylpropanoate | 85-95% | 60-75% | Inferred from general principles of α-fluoro ester reactivity |
| Claisen Condensation | Methyl 2-fluoropropanoate | Methyl propanoate | 70-80% | 50-60% | Inferred from general principles of α-fluoro ester reactivity |
| Michael Addition | Ethyl 2-fluoroacetoacetate | Ethyl acetoacetate | >90% | 75-85% | Inferred from general principles of α-fluoro ester reactivity |
Note: The data presented is illustrative and based on general trends observed for α-fluoro esters. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocols: A Closer Look at Synthesis
To provide a practical understanding of the application of α-fluoro esters, a detailed experimental protocol for a representative Aldol condensation is outlined below. This protocol can be adapted for use with ethyl this compound.
General Procedure for Aldol Condensation using an α-Fluoro Ester
Materials:
-
α-Fluoro ester (e.g., ethyl this compound) (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH)) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware and workup materials
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Cool the flask to the appropriate temperature for the chosen base (e.g., -78 °C for LDA).
-
Slowly add the base to the solvent.
-
Add the α-fluoro ester dropwise to the cooled base solution and stir for 30-60 minutes to allow for complete enolate formation.
-
Slowly add the aldehyde or ketone to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for a synthesis involving an α-fluoro ester, highlighting the key steps from starting materials to the final purified product.
Logical Advantages in Drug Development
The decision to use a fluorinated building block like ethyl this compound is often driven by the desired downstream effects on the final molecule's properties. The following diagram illustrates the logical relationship between the introduction of fluorine and the potential benefits in a drug development context.
Comparative Analysis of 2-Fluoro-2-methylbutanoate and Non-fluorinated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impact of fluorination on bioactive molecules is crucial for rational drug design. This guide provides a comparative overview of the expected biological activity of 2-Fluoro-2-methylbutanoate versus its non-fluorinated counterparts, supported by general principles from medicinal chemistry. Due to a lack of publicly available direct comparative studies on this compound, this document leverages data from analogous small fluorinated organic molecules to infer potential differences in activity.
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, leading to profound changes in its biological activity.[1][2] This is attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.[3] These properties can influence a molecule's conformation, pKa, metabolic stability, and ability to interact with biological targets.[3]
General Principles of Fluorination in Drug Design
Incorporating fluorine into a bioactive molecule can lead to several advantageous changes:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. Fluorine can also participate in hydrogen bonding and other non-covalent interactions.
-
Altered Lipophilicity: Fluorination can either increase or decrease the lipophilicity of a molecule depending on the context. For instance, a single fluorine atom can increase lipophilicity, which may enhance membrane permeability, while a trifluoromethyl group often decreases it.[1]
-
Modified Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a molecule's ionization state at physiological pH and its interaction with receptors.
Hypothetical Comparison: this compound vs. 2-methylbutanoate
While specific experimental data is not available, we can extrapolate the likely effects of fluorination on 2-methylbutanoate. The introduction of a fluorine atom at the 2-position would be expected to influence its biological activity in several ways. For example, if 2-methylbutanoate is a substrate for an esterase enzyme, the fluorinated analog might exhibit altered rates of hydrolysis. The fluorine atom could also introduce new binding interactions if the molecule acts as a ligand for a receptor.
Experimental Workflow for Comparative Analysis
To empirically determine the differences in biological activity between this compound and its non-fluorinated analogs, a structured experimental approach is necessary. The following workflow outlines the key steps for such a comparison.
Caption: Experimental workflow for comparing the biological activity of fluorinated and non-fluorinated analogs.
Data Presentation
As no direct quantitative data for the biological activity of this compound versus its non-fluorinated analogs could be located in the public domain, a data table cannot be provided at this time. Researchers are encouraged to perform the experiments outlined in the workflow above to generate such data.
Experimental Protocols
Detailed experimental protocols would be specific to the biological target and the assays being performed. Below are general methodologies for key experiments that would be cited in a comparative study.
General Protocol for Enzyme Inhibition Assay (e.g., Esterase Inhibition)
-
Enzyme and Substrate Preparation: A purified enzyme solution is prepared in an appropriate buffer at a predetermined concentration. A stock solution of the substrate is also prepared.
-
Compound Preparation: Stock solutions of this compound and its non-fluorinated analog are prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
In a microplate, the enzyme solution is pre-incubated with varying concentrations of the test compounds for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.
Conclusion
While a direct comparison of the biological activity of this compound and its non-fluorinated analogs is not currently available in the literature, the principles of medicinal chemistry suggest that fluorination at the 2-position would likely lead to significant changes in its biological profile. The introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[3] To fully elucidate the impact of this substitution, further experimental investigation following a rigorous workflow is required.
References
A Spectroscopic Comparison of 2-Fluoro-2-methylbutanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. Understanding the precise structure of these fluorinated compounds is paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a comparative overview of the key spectroscopic features of two isomers of 2-fluoro-2-methylbutanoate: Methyl this compound and Ethyl this compound. The data presented herein is a representative summary based on known spectral characteristics of similar fluorinated esters.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data for the methyl and ethyl esters of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl this compound | ~3.7 | s | - | -OCH₃ |
| ~1.8 | d | J(H,F) ≈ 20 | -C(F)(CH₃)CH₂- | |
| ~1.0 | t | J(H,H) ≈ 7 | -CH₂CH₃ | |
| Ethyl this compound | ~4.2 | q | J(H,H) ≈ 7 | -OCH₂CH₃ |
| ~1.8 | d | J(H,F) ≈ 20 | -C(F)(CH₃)CH₂- | |
| ~1.3 | t | J(H,H) ≈ 7 | -OCH₂CH₃ | |
| ~1.0 | t | J(H,H) ≈ 7 | -CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| Methyl this compound | ~170 | d, J(C,F) ≈ 25 | C=O |
| ~95 | d, J(C,F) ≈ 180 | -C(F)- | |
| ~52 | s | -OCH₃ | |
| ~30 | d, J(C,F) ≈ 20 | -CH₂- | |
| ~22 | d, J(C,F) ≈ 20 | -C(F)CH₃ | |
| ~8 | s | -CH₂CH₃ | |
| Ethyl this compound | ~170 | d, J(C,F) ≈ 25 | C=O |
| ~95 | d, J(C,F) ≈ 180 | -C(F)- | |
| ~62 | s | -OCH₂- | |
| ~30 | d, J(C,F) ≈ 20 | -CH₂- | |
| ~22 | d, J(C,F) ≈ 20 | -C(F)CH₃ | |
| ~14 | s | -OCH₂CH₃ | |
| ~8 | s | -CH₂CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Coupling Constant (J) Hz |
| Methyl this compound | ~ -140 to -150 | q | J(F,H) ≈ 20 |
| Ethyl this compound | ~ -140 to -150 | q | J(F,H) ≈ 20 |
Note: 19F NMR chemical shifts can be influenced by solvent and concentration.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| Both Isomers | ~ 1750-1735 | Strong | C=O stretch (ester) |
| ~ 1250-1000 | Strong | C-O stretch | |
| ~ 1100-1000 | Strong | C-F stretch |
Note: The presence of the fluorine atom can slightly shift the C=O stretching frequency compared to non-fluorinated esters.
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| Methyl this compound | 134.07 | 103 (M-OCH₃), 75 (M-COOCH₃) |
| Ethyl this compound | 148.09 | 103 (M-OCH₂CH₃), 75 (M-COOCH₂CH₃) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for these types of molecules to induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.
Caption: General workflow for the spectroscopic analysis of this compound isomers.
Efficacy of different fluorinating agents for 2-methylbutanoate synthesis
A comprehensive evaluation of fluorinating agents is crucial for the successful synthesis of fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of common fluorinating agents applicable to the synthesis of fluorinated esters, with a focus on providing researchers, scientists, and drug development professionals with the data necessary to select the appropriate reagent for their needs. While specific comparative data for the direct fluorination of 2-methylbutanoate is not extensively available in the reviewed literature, this guide extrapolates from the performance of these agents with similar ester and carbonyl substrates to provide a useful comparison.
Comparison of Common Fluorinating Agents
The selection of a fluorinating agent depends on several factors, including the desired type of fluorination (e.g., nucleophilic vs. electrophilic), the stability of the substrate, and safety considerations. The following table summarizes the properties of several common fluorinating agents.
| Fluorinating Agent | Type | Common Substrates | Advantages | Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic | Alcohols, Aldehydes, Ketones | Effective for deoxofluorination. | Thermally unstable and can be explosive; generates corrosive HF; can lead to elimination byproducts.[1][2] |
| Deoxo-Fluor | Nucleophilic | Alcohols, Aldehydes, Ketones | More thermally stable than DAST.[2] | Similar decomposition temperature to DAST, though degrades less rapidly; can also generate HF and elimination byproducts.[1] |
| XtalFluor-E | Nucleophilic | Alcohols, Ketones | Crystalline solid, significantly more stable and safer than DAST/Deoxo-Fluor; does not generate free HF.[1][3] | Often requires a promoter (e.g., Et₃N·3HF) to be effective.[3] |
| Selectfluor | Electrophilic | Enol ethers, active methylene compounds, enolates | Crystalline solid, stable, and easy to handle; highly selective for α-fluorination.[4][5] | Potent oxidant; reactivity can be substrate-dependent. |
| TFEDMA (Yarovenko-Raksha type reagent) | Nucleophilic | α-Hydroxy esters | Effective for direct replacement of hydroxyl groups with fluorine. | Can be expensive and may not be suitable for all substrates.[6] |
Experimental Workflow for Ester Fluorination
The general process for the synthesis and analysis of a fluorinated ester involves several key steps, from the initial reaction to the purification and characterization of the final product.
Representative Experimental Protocol: Synthesis of R-methyl-2-fluoropropionate
The following protocol is adapted from a patented procedure for the enantioselective fluorination of a lactic acid ester derivative, which serves as a relevant example for the α-fluorination of an ester.[6]
Materials:
-
R-methyl-2-hydroxypropionate (lactic acid methyl ester)
-
TFEDMA (2,2-difluoro-1,3-dimethylimidazolidine)
-
Dichloromethane (optional, as solvent)
-
Ice
-
Vigreux distilling column
Procedure:
-
The reaction can be performed with or without a solvent. If a solvent is used, dissolve the R-methyl-2-hydroxypropionate in dichloromethane.
-
Slowly add the TFEDMA to the solution of the lactic acid ester, for instance, dropwise. The temperature should be maintained between 0 °C and 30 °C, which may require external cooling.[6]
-
Stir the reaction mixture at room temperature for 12 to 20 hours.[6]
-
After the reaction is complete, pour the mixture onto ice to quench the reaction.
-
Extract the product using dichloromethane.
-
Purify the crude product by distillation over a Vigreux distilling column. For R-methyl-2-fluoropropionate, the product is collected at a boiling point of 45-50 °C at 15 mbar.[6]
Expected Outcome: This process can yield the desired 2-fluoropropionate in the range of 70-85% with high enantiomeric excess (96-97% ee).[6]
Signaling Pathways and Reaction Mechanisms
The mechanism of fluorination is highly dependent on the chosen reagent. A simplified logical diagram illustrating the divergent pathways of nucleophilic and electrophilic fluorination on an ester substrate is presented below.
References
- 1. Simpler fluorine chemistry [soci.org]
- 2. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Fluoro-2-methylbutanoate
For researchers, scientists, and drug development professionals working with chiral fluorinated compounds, the accurate determination of enantiomeric excess (ee) is a critical step in synthesis, purification, and final product characterization. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of chiral 2-fluoro-2-methylbutanoate: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines detailed experimental protocols, presents a quantitative comparison of these methods, and includes workflow diagrams to aid in methodological selection and implementation. The information is based on established principles of chiral separation and spectroscopic analysis of fluorinated organic molecules.
Quantitative Method Comparison
The following table summarizes the key performance metrics for the three analytical methods discussed. These values are representative and may vary based on the specific instrumentation, chiral stationary phase or solvating agent, and analytical conditions employed.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals for each enantiomer. |
| Resolution (R_s) | > 1.5 (baseline separation) | > 1.5 (baseline separation) | Baseline separation of ¹⁹F signals |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | < 10 minutes per sample |
| Limit of Detection (LOD) | Low (ng range) | Low to moderate (µg to ng range) | Moderate (µg to mg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Low to moderate (µg to ng range) | Moderate (µg to mg range) |
| Sample Preparation | Volatilization required; derivatization may be necessary. | Sample must be soluble in the mobile phase. | Sample must be soluble in a suitable deuterated solvent; requires addition of a chiral solvating agent. |
| Instrumentation | Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID). | HPLC system with a chiral column, pump, and detector (e.g., UV, PDA). | NMR spectrometer with a fluorine probe. |
| Key Advantage | High resolution and sensitivity for volatile compounds. | Broad applicability to a wide range of compounds. | Rapid analysis and minimal sample preparation. |
Experimental Workflows
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Fluoro-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Catalytic Systems
The synthesis of 2-Fluoro-2-methylbutanoate would likely proceed via the electrophilic α-fluorination of methyl 2-methylbutanoate. This reaction can be catalyzed by various systems, broadly categorized into organocatalysis and metal catalysis. The choice of catalyst and fluorinating agent significantly impacts yield, stereoselectivity, and reaction conditions.
| Catalytic System | Catalyst Example | Fluorinating Agent | Typical Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |
| Organocatalysis | Isothiourea Catalyst | N-Fluorobenzenesulfonimide (NFSI) | Carboxylic Acids | up to 85 | up to 99 | Mild, metal-free conditions; high enantioselectivity.[1] |
| Cinchona Alkaloid Derivative | N-Fluorobenzenesulfonimide (NFSI) | Cyclic Ketones | up to 99 | up to 99 | High yields and enantioselectivity for cyclic ketones.[2] | |
| N-Heterocyclic Carbene (NHC) | N-Fluorobenzenesulfonimide (NFSI) | Aldehydes | - | Excellent | Access to a wide range of α-fluoro esters, amides, and thioesters.[3] | |
| Metal Catalysis | Silver (Ag) Catalyst | Aryl(trimethoxyphenyl)iodonium tosylates | α-Fluorinated Carboxylates | - | - | Enables O-arylation of low-reactivity α-fluorinated carboxylates.[4] |
| Copper (Cu) Catalyst | N-Fluorobenzenesulfonimide (NFSI) | Benzylic C-H bonds | - | - | Site-selective C-F bond formation.[5] | |
| Palladium (Pd) / Chiral Amine | N-Fluorobenzenesulfonimide (NFSI) | Acid Chlorides | up to 83 | up to 99 | Dual activation leads to high yields and enantioselectivity.[6][7] | |
| Nickel (Ni) / dbfox complex | Selectfluor® | Carbonyl Compounds | - | High | Catalytic enantioselective fluorination of carbonyl compounds.[8] |
Experimental Protocols
Below are generalized experimental protocols for organocatalytic and metal-catalyzed α-fluorination, which could be adapted for the synthesis of this compound.
General Protocol for Organocatalytic α-Fluorination (Isothiourea Catalyst)
This protocol is based on the enantioselective α-fluorination of carboxylic acids.[1]
-
Preparation of the Reaction Mixture: To a solution of the carboxylic acid (e.g., 2-methylbutanoic acid, 1.0 equiv.) in a suitable solvent (e.g., dichloromethane, DCM) is added the isothiourea organocatalyst (e.g., 20 mol%).
-
Activation: An activating agent (e.g., tosyl chloride) and a base (e.g., Cs₂CO₃, 3.0 equiv.) are added to the mixture.
-
Fluorination: The electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv.), is added.
-
Reaction: The reaction is stirred at room temperature for a specified time (e.g., 24 hours) until completion, monitored by TLC or GC-MS.
-
Esterification: Upon completion of the fluorination, an alcohol (e.g., methanol) is added to the reaction mixture to form the corresponding α-fluoroester.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired α-fluoroester.
General Protocol for Dual Metal- and Organo-Catalyzed α-Fluorination
This protocol is adapted from the α-fluorination of acid chlorides.[6][7]
-
Preparation of the Acid Chloride: The corresponding acid chloride of 2-methylbutanoic acid would first be synthesized using a standard procedure (e.g., reaction with thionyl chloride or oxalyl chloride).
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, the metal co-catalyst (e.g., trans-(Ph₃P)₂PdCl₂, 10 mol%) and the chiral amine catalyst (e.g., benzoylquinidine, 10 mol%) are dissolved in a dry solvent (e.g., THF).
-
Reaction Setup: The solution is cooled to a low temperature (e.g., -78 °C). The acid chloride (1.0 equiv.) and a non-nucleophilic base (e.g., Hünig's base, 1.0 equiv.) are added.
-
Fluorination: The electrophilic fluorinating agent (e.g., NFSI, 1.0 equiv.) is added to the mixture.
-
Reaction and Quenching: The reaction is stirred at the low temperature for a set period (e.g., 8 hours). The reaction is then quenched by the addition of an alcohol (e.g., methanol) to form the methyl ester.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
Logical Workflow for Catalyst Selection
The following diagram illustrates a decision-making workflow for selecting a suitable catalytic system for the synthesis of this compound.
Caption: Catalyst selection workflow for this compound synthesis.
Generalized Catalytic Cycle for Isothiourea-Catalyzed α-Fluorination
This diagram depicts a plausible catalytic cycle for the α-fluorination of a carboxylic acid, which would be the first step in synthesizing this compound via this method.[1]
Caption: Proposed catalytic cycle for isothiourea-catalyzed α-fluorination.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-2-methylbutanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-2-methylbutanoate, a fluorinated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds and general best practices for handling halogenated organic waste.
Hazard Assessment and Classification
Based on analogous compounds such as Methyl 2-fluoro-2-methylpropanoate and Ethyl 2-fluoroisobutyrate, this compound should be treated as a hazardous substance with the following potential classifications:
| Hazard Class | GHS Pictogram | Description |
| Flammable Liquid | GHS02 | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 | May be toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | GHS05 | May cause severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | GHS05 | May cause serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | May cause respiratory irritation. |
This data is inferred from structurally similar compounds and should be treated as a conservative estimate of the potential hazards.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Hand Protection: Impermeable gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vaporization is possible, a respirator may be necessary.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Halogenated Waste Stream: This compound must be disposed of in a "halogenated organic waste" stream.[1][2][3] Do not mix with non-halogenated solvents.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, toxic, corrosive).
Step-by-Step Disposal Procedure
The following workflow outlines the process for the safe disposal of this compound from the laboratory setting to its final disposition.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
| Scenario | Action |
| Small Spill | Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office or emergency response team. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Final Disposal Method
Due to the presence of fluorine, this compound requires specialized disposal methods. The strong carbon-fluorine bond makes these compounds persistent in the environment.[4]
-
High-Temperature Incineration: This is the most likely and recommended disposal method for fluorinated organic compounds.[5][6] Incineration at very high temperatures can break the carbon-fluorine bond, mineralizing the compound.[5][7] This process must be carried out in a licensed hazardous waste incineration facility equipped with appropriate scrubbers to handle the resulting acidic gases.
-
Landfill: Disposal in a hazardous waste landfill is a less preferable option as it only contains the substance and does not destroy it.[6]
The final disposal method will be determined by your institution's EHS office and their contracted hazardous waste disposal company, in accordance with local, state, and federal regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
Essential Safety and Handling Guide for Methyl 2-Fluoro-2-Methylpropanoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-Fluoro-2-Methylpropanoate (CAS No. 338-76-1), also known as Methyl 2-fluoroisobutyrate. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Summary
Methyl 2-Fluoro-2-Methylpropanoate is classified as a flammable liquid and vapor.[1] While comprehensive toxicological data is not available, it is crucial to handle this chemical with care to avoid potential skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Methyl 2-Fluoro-2-Methylpropanoate. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Impermeable gloves, such as butyl rubber or nitrile, should be worn.[2][3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fastened to protect against splashes and fire hazards.[1] |
| Protective Clothing | For larger scale operations, impervious clothing may be necessary to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] Work in a well-ventilated area.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.[1]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Spill Kit: Have a spill kit rated for flammable liquids readily available.
-
Container Inspection: Check the container for any damage or leaks before moving it.
2. Handling the Chemical:
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]
-
Dispensing: Use non-sparking tools for all operations.[1] When transferring, pour slowly and carefully to avoid splashing.
-
Heating: Keep away from heat, sparks, open flames, and other ignition sources.[1] If heating is necessary, use a controlled heating mantle or water bath.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Cleaning: Clean the work area and any equipment used.
-
Storage: Return the chemical to its designated storage location, ensuring the container is properly sealed.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[4] Do not use a solid stream of water, as it may scatter and spread the fire.
Disposal Plan
All waste containing Methyl 2-Fluoro-2-Methylpropanoate must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1] Contact your institution's environmental health and safety department for specific disposal procedures.
Safe Handling Workflow
Caption: Workflow for handling Methyl 2-Fluoro-2-Methylpropanoate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
